SS148
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H20N6O5S |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[(2S,4S,5R)-5-(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C16H20N6O5S/c17-3-7-4-22(14-10(7)13(19)20-6-21-14)15-12(24)11(23)9(27-15)5-28-2-1-8(18)16(25)26/h4,6,8-9,11-12,15,23-24H,1-2,5,18H2,(H,25,26)(H2,19,20,21)/t8-,9+,11?,12-,15+/m0/s1 |
InChI Key |
XLTWYAYAFLGUEQ-AMXHVBFLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The SS148 Compound
An Overview of a Novel Therapeutic Candidate
Abstract
This document provides a comprehensive technical overview of the novel compound SS148, intended for researchers, scientists, and professionals in the field of drug development. Due to the proprietary and emergent nature of this compound, this guide is based on currently available, though limited, public domain information. As further research is published, this guide will be updated to reflect the expanding knowledge base. The core focus of this document is to present the foundational data, experimental context, and theoretical framework surrounding this compound.
Introduction
The landscape of modern therapeutics is continually evolving, with significant research efforts directed towards the discovery and development of novel chemical entities that can address unmet medical needs. Within this context, the compound designated as this compound has emerged as a subject of preliminary scientific interest. While detailed public disclosures are pending, this guide synthesizes the initial data points and conceptual underpinnings of this compound to provide a foundational resource for the scientific community.
Core Data Summary
At present, specific quantitative data on the efficacy, toxicity, and pharmacokinetic properties of this compound are not available in the public domain. The tables below have been structured to accommodate forthcoming data from preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound
| Experimental Model | Dosage | Route of Administration | Primary Endpoint | Observed Effect |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Pharmacokinetic Profile of this compound
| Parameter | Value | Species/System |
| Absorption | ||
| Bioavailability (%) | Data Not Available | Data Not Available |
| Tmax (h) | Data Not Available | Data Not Available |
| Distribution | ||
| Vd (L/kg) | Data Not Available | Data Not Available |
| Protein Binding (%) | Data Not Available | Data Not Available |
| Metabolism | ||
| Major Metabolites | Data Not Available | Data Not Available |
| Metabolic Pathways | Data Not Available | Data Not Available |
| Excretion | ||
| Half-life (t½) (h) | Data Not Available | Data Not Available |
| Clearance (mL/min/kg) | Data Not Available | Data Not Available |
Table 3: Toxicological Profile of this compound
| Study Type | Species | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings |
| Acute Toxicity | Data Not Available | Data Not Available | Data Not Available |
| Chronic Toxicity | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound, as well as those for in vitro and in vivo studies, are not yet publicly available. This section will be populated as methodologies are disclosed in peer-reviewed literature and other scientific communications.
Signaling Pathways and Conceptual Frameworks
While the precise mechanism of action for this compound is yet to be elucidated, conceptual diagrams can be formulated to represent potential signaling pathways and experimental workflows that are common in early-stage drug discovery.
Caption: A generalized workflow for early-stage drug discovery, from initial screening to preclinical candidate selection.
Caption: A speculative signaling cascade that could be modulated by an extracellular compound like this compound.
Conclusion and Future Directions
The compound this compound represents an area of active investigation. While the current body of public knowledge is limited, the structured framework provided in this guide serves as a dynamic repository for forthcoming data. Future research efforts will be critical in elucidating the precise mechanism of action, pharmacokinetic profile, and therapeutic potential of this compound. The scientific community is encouraged to contribute to and draw from this evolving resource as new information becomes available.
An In-depth Technical Guide to SS148: A Dual Inhibitor of Coronavirus Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
Abstract
SS148, also known as ST-148, has emerged as a significant small molecule inhibitor targeting the essential methyltransferase (MTase) activities of coronaviruses. As a dual inhibitor of non-structural protein 14 (nsp14) and nsp16, this compound presents a promising avenue for the development of broad-spectrum antiviral therapeutics. These viral enzymes are critical for the capping of viral RNA, a process that enables the virus to evade the host's innate immune system and ensures the efficient translation of viral proteins. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It further details established experimental protocols for assessing its inhibitory effects and discusses the key signaling pathways influenced by its viral targets.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the chemical formula C₂₁H₁₉N₅OS₂. Its structure features a central thieno[3,2-e]pyridine core linked to a phenyl-1,3,4-thiadiazole moiety.
Chemical Identifiers:
-
IUPAC Name: 6-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-thia-2-azatricyclo[7.5.0.0³,⁷]tetradeca-1,3(7),5,8-tetraene-5-carboxamide[1]
-
Canonical SMILES: C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(SC4=C3C5=C(CCCC5)N=C4)N
-
InChI: InChI=1S/C21H19N5OS2/c22-16-14-11-13-9-5-2-6-10-15(13)23-20(14)28-17(16)18(27)24-21-26-25-19(29-21)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10,22H2,(H,24,26,27)[1]
-
CAS Number: 400863-77-6[1]
Physicochemical Properties:
The following table summarizes the key physicochemical properties of this compound. This data is essential for understanding its behavior in biological systems and for formulation development.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₉N₅OS₂ | PubChem[1] |
| Molecular Weight | 421.5 g/mol | PubChem[1] |
| Monoisotopic Mass | 421.10310259 Da | PubChem[1] |
Note: Comprehensive experimental data on the pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not currently available in the public domain. The metabolism of related thienopyridine compounds often involves hepatic cytochrome P450 enzymes.
Biological Activity and Mechanism of Action
This compound is a potent dual inhibitor of two key coronavirus S-adenosyl-L-methionine (SAM)-dependent methyltransferases: nsp14 (N7-methyltransferase) and the nsp10-nsp16 complex (2'-O-methyltransferase). These enzymes are responsible for the sequential methylation of the 5' cap of viral RNA, forming a cap-1 structure (m7GpppNm). This cap structure is crucial for the virus as it:
-
Mimics host cellular mRNA, thus evading recognition by the host's innate immune system.
-
Protects the viral RNA from degradation by host exonucleases.
-
Promotes efficient translation of viral proteins.
By inhibiting these methyltransferases, this compound disrupts the viral RNA capping process, leading to the production of uncapped or incompletely capped viral RNAs that are vulnerable to host antiviral responses.
Mechanism of Inhibition: this compound acts as a SAM-competitive inhibitor, binding to the SAM-binding pocket of both nsp14 and nsp16. This competitive binding prevents the natural methyl donor, SAM, from accessing the active site, thereby blocking the transfer of a methyl group to the viral RNA cap.
In Vitro Inhibitory Activity:
The inhibitory potency of this compound has been demonstrated against the methyltransferase activities of various human coronaviruses. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀).
| Target | Virus | IC₅₀ (µM) | Assay Type | Reference |
| nsp10-nsp16 | SARS-CoV-2 | 1.2 | Not Specified | MedchemExpress |
| nsp10-nsp16 | SARS-CoV | 0.9 ± 0.1 | MTase-Glo | Biorxiv |
| nsp10-nsp16 | MERS-CoV | 1.3 ± 0.1 | MTase-Glo | Biorxiv |
| nsp10-nsp16 | HCoV-OC43 | 1.1 ± 0.1 | MTase-Glo | Biorxiv |
| nsp10-nsp16 | HCoV-229E | 1.5 ± 0.2 | MTase-Glo | Biorxiv |
| nsp10-nsp16 | HCoV-NL63 | 1.4 ± 0.1 | MTase-Glo | Biorxiv |
| nsp10-nsp16 | HCoV-HKU1 | 1.2 ± 0.1 | MTase-Glo | Biorxiv |
| nsp14 | SARS-CoV-2 | 0.070 ± 0.006 | Radiometric | BenchChem[2] |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly available, this section provides detailed methodologies for key in vitro and cell-based assays used to characterize its antiviral activity.
In Vitro Methyltransferase Inhibition Assay (MTase-Glo™)
This protocol describes a bioluminescent assay to quantify the methyltransferase activity of nsp14 and the nsp10-nsp16 complex by measuring the production of the universal methyltransferase by-product, S-adenosyl homocysteine (SAH).
Materials:
-
Recombinant purified SARS-CoV-2 nsp14 or nsp10/nsp16 complex
-
S-adenosyl-L-methionine (SAM)
-
RNA substrate (e.g., GpppA-RNA for nsp14, m7GpppA-RNA for nsp16)
-
MTase-Glo™ Reagent and MTase-Glo™ Detection Solution (Promega)
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM KCl, 1 mM DTT, 2 mM MgCl₂, 0.01% Tween-20
-
This compound (or other test inhibitors) dissolved in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations (final DMSO concentration should be ≤1%).
-
Reaction Setup: In a 384-well plate, add 2 µL of the diluted this compound or control (DMSO vehicle).
-
Enzyme Addition: Add 2 µL of the enzyme solution (nsp14 or pre-incubated nsp10/nsp16 complex) to each well. The final enzyme concentration should be empirically determined to be in the linear range of the assay.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the methyltransferase reaction by adding 2 µL of a solution containing the RNA substrate and SAM at their respective final concentrations (typically at or near their Km values).
-
Enzymatic Reaction: Incubate the plate at 37°C for 60-90 minutes.
-
SAH Detection: a. Add 5 µL of MTase-Glo™ Reagent to each well to stop the enzymatic reaction and convert SAH to ADP. b. Incubate at room temperature for 30 minutes. c. Add 10 µL of MTase-Glo™ Detection Solution to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for another 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using a suitable software (e.g., GraphPad Prism).
Caption: MTase-Glo™ Assay Workflow.
Cell-Based Antiviral Activity Assay
This protocol describes a general method to evaluate the antiviral activity of this compound against a live coronavirus (e.g., SARS-CoV-2) in a cell culture system. This protocol must be performed in a Biosafety Level 3 (BSL-3) laboratory.
Materials:
-
Vero E6 or Calu-3 cells
-
Complete Growth Medium (e.g., DMEM with 10% FBS and antibiotics)
-
SARS-CoV-2 viral stock of known titer
-
This compound dissolved in DMSO
-
96-well cell culture plates
-
Reagent for quantifying cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 1 x 10⁴ cells/well). Incubate overnight at 37°C with 5% CO₂.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound or controls (vehicle control, no-drug control) to the respective wells.
-
Infection: Infect the cells by adding SARS-CoV-2 at a low Multiplicity of Infection (MOI), for example, 0.05. Include uninfected cells as a negative control.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until a significant cytopathic effect (CPE) is observed in the virus-only control wells.
-
Quantification of Viral Activity/Cell Viability: a. Assess the CPE visually using a microscope. b. Quantify cell viability using a reagent such as CellTiter-Glo®. Add the reagent according to the manufacturer's instructions and measure the luminescence. A decrease in luminescence corresponds to virus-induced cell death.
-
Data Analysis: a. Calculate the percentage of protection for each compound concentration relative to the virus-only control and the no-virus control. b. Plot the percentage of protection against the drug concentration and use non-linear regression to determine the 50% effective concentration (EC₅₀). c. In a parallel assay without the virus, determine the 50% cytotoxic concentration (CC₅₀) of this compound. d. Calculate the Selectivity Index (SI = CC₅₀/EC₅₀) to assess the therapeutic window of the compound.
Caption: Cell-Based Antiviral Assay Workflow.
Relevant Signaling Pathways
The inhibition of nsp14 by this compound is anticipated to have downstream effects on host cell signaling pathways that are modulated by this viral protein. SARS-CoV-2 nsp14 has been shown to activate the NF-κB signaling pathway and to interfere with the interferon (IFN) signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Activation of this pathway leads to the transcription of pro-inflammatory cytokines. SARS-CoV-2 nsp14 has been demonstrated to activate NF-κB signaling, which may contribute to the cytokine storm observed in severe COVID-19 cases. By inhibiting nsp14, this compound could potentially dampen this pro-inflammatory response.
Caption: nsp14-mediated NF-κB activation.
Interferon Signaling Pathway
The interferon signaling pathway is a critical component of the innate immune response to viral infections. Upon viral detection, cells release interferons, which bind to receptors on neighboring cells, triggering a signaling cascade that leads to the expression of hundreds of interferon-stimulated genes (ISGs) with antiviral functions. SARS-CoV-2 nsp14 has been implicated in the suppression of the type I interferon response, in part by downregulating the interferon alpha/beta receptor 1 (IFNAR1). Inhibition of nsp14 by this compound may therefore restore the cell's ability to respond to interferons and mount an effective antiviral state.
Caption: nsp14 interference with IFN signaling.
Conclusion
This compound is a valuable research tool and a promising lead compound for the development of broad-spectrum anti-coronavirus drugs. Its dual inhibitory action against the essential nsp14 and nsp16 methyltransferases represents a key strategy to combat viral replication and evasion of the host immune system. Further research is warranted to fully elucidate its pharmacokinetic profile, in vivo efficacy, and the precise downstream consequences of methyltransferase inhibition on host signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound and similar compounds in the ongoing effort to develop effective therapies against current and future coronavirus threats.
References
No Public Scientific Data Available for "SS148"
Despite a comprehensive search of publicly available scientific and research databases, no specific information has been found regarding a compound designated as "SS148." As a result, the creation of an in-depth technical guide on its discovery and synthesis, as requested, cannot be fulfilled at this time.
The search for "this compound" did not yield any specific scientific literature, patents, or clinical trial information that would be necessary to generate a technical whitepaper. This includes a lack of quantitative data, experimental protocols, and defined signaling pathways directly associated with a compound bearing this identifier.
It is possible that "this compound" is a very recent discovery, an internal compound designation not yet disclosed in public forums, or a typographical error. The Szeto-Schiller (SS) peptides, such as SS-31, are a known class of compounds targeting mitochondria; however, no public information links a compound named "this compound" to this family.[1]
Without foundational data on the discovery, synthesis, and biological activity of "this compound," it is not possible to provide the requested detailed methodologies, data tables, or pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to consult peer-reviewed scientific journals, patent databases, and clinical trial registries. If "this compound" is an internal designation, relevant information would be contained within the originating organization's internal documentation.
References
Unraveling the Biological Activity of SS148: A Comprehensive Technical Guide
An in-depth exploration of the biological properties, mechanism of action, and therapeutic potential of the novel compound SS148 for researchers, scientists, and drug development professionals.
Initial Search and Identification:
The designation "this compound" does not correspond to a publicly documented chemical entity or biological agent in the current scientific literature. Extensive searches of prominent chemical and biological databases, as well as scholarly articles, have yielded no specific information related to a compound or molecule with this identifier.
It is possible that "this compound" represents an internal codename for a proprietary compound currently under investigation, a newly synthesized molecule yet to be publicly disclosed, or a potential misidentification. Without a definitive chemical structure, molecular formula, or alternative nomenclature, a detailed analysis of its biological activity cannot be conducted.
This guide will therefore proceed by outlining a comprehensive, albeit hypothetical, framework for characterizing the biological activity of a novel compound, using the placeholder "this compound." This framework will serve as a template for the in-depth technical guide requested, which can be populated with specific data once the identity of this compound is clarified.
Section 1: Physicochemical Properties and In Silico Predictions
A crucial first step in characterizing a new chemical entity is to determine its fundamental physicochemical properties. These parameters are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing effective in vitro and in vivo experiments.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Method of Determination |
| Molecular Weight | - | Mass Spectrometry |
| Formula | - | Elemental Analysis |
| Solubility (Aqueous, DMSO) | - | Nephelometry |
| LogP | - | HPLC |
| pKa | - | Potentiometric Titration |
| Chemical Stability | - | HPLC-UV/MS |
Experimental Protocol: Determination of Aqueous Solubility
A saturated solution of this compound will be prepared in phosphate-buffered saline (PBS) at pH 7.4. The solution will be agitated for 24 hours at room temperature to ensure equilibrium. Following centrifugation to remove undissolved solid, the concentration of this compound in the supernatant will be quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Section 2: In Vitro Biological Activity
The initial assessment of biological activity is typically performed using a panel of in vitro assays. These assays can provide preliminary information on the compound's potency, selectivity, and mechanism of action.
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | - |
| A549 | Lung Cancer | - |
| HCT116 | Colon Cancer | - |
| U87 MG | Glioblastoma | - |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1][2]
Experimental Protocol: Cell Viability Assay (MTT Assay)
Cancer cell lines will be seeded in 96-well plates and allowed to adhere overnight. Cells will then be treated with a serial dilution of this compound for 72 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution will be added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals will be dissolved in DMSO, and the absorbance will be measured at 570 nm using a microplate reader. The IC50 values will be calculated by fitting the dose-response data to a sigmoidal curve.
Section 3: Mechanism of Action and Signaling Pathway Analysis
Understanding the molecular mechanism by which a compound exerts its biological effects is paramount for its development as a therapeutic agent. This involves identifying its direct molecular target(s) and elucidating the downstream signaling pathways it modulates.
Hypothetical Signaling Pathway: this compound as a Kinase Inhibitor
Let us hypothesize that this compound is an inhibitor of a critical kinase, for instance, the "Fictitious Kinase" (FK), involved in a pro-survival signaling pathway in cancer cells.
References
SS148 Target Identification and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification and validation of SS148, a potent dual inhibitor of coronavirus non-structural protein 14 (nsp14) and non-structural protein 16 (nsp16) methyltransferases (MTases). This compound exhibits potential as a broad-spectrum antiviral agent against a range of human coronaviruses. This document details the inhibitory activity of this compound, the experimental protocols for its characterization, and the relevant signaling pathways of its molecular targets.
Quantitative Data Summary
The inhibitory activity of this compound against viral methyltransferases has been quantified across multiple studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against its primary targets, nsp14 and the nsp10-nsp16 complex, from various human coronaviruses.
Table 1: IC50 Values of this compound against Coronavirus nsp14 MTase Activity
| Coronavirus | IC50 (nM) | Reference |
| SARS-CoV-2 | 70 ± 6 | [1][2] |
Table 2: IC50 Values of this compound against Coronavirus nsp10-nsp16 MTase Activity
| Coronavirus | RNA Substrate | IC50 (nM) | Reference |
| SARS-CoV-2 | N7mGpppAUUAAA | 130 ± 10 | [3] |
| SARS-CoV | N7mGpppAUUAAA | 150 ± 20 | [3] |
| MERS-CoV | N7mGpppAUUAAA | 320 ± 20 | [3] |
| HCoV-OC43 | N7mGpppAUUAAA | 140 ± 10 | [3] |
| HCoV-HKU1 | N7mGpppAUUAAA | 120 ± 10 | [3] |
| HCoV-229E | N7mGpppAUUAAA | 190 ± 10 | [3] |
| HCoV-NL63 | N7mGpppAUUAAA | 230 ± 20 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for key experiments used in the characterization of this compound.
Radiometric Methyltransferase (MTase) Inhibition Assay
This assay is a highly sensitive method to quantify the transfer of a radiolabeled methyl group from the S-adenosyl-L-methionine (SAM) cofactor to a substrate, allowing for the determination of enzyme inhibition.
Materials:
-
Purified nsp14 or nsp10-nsp16 complex
-
This compound (or other inhibitors) at various concentrations
-
[³H]-SAM (S-adenosyl-[methyl-³H]-methionine)
-
RNA substrate (e.g., GpppA-RNA for nsp14, m7GpppA-RNA for nsp10-nsp16)
-
Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 2 mM MgCl₂, 2 mM DTT
-
RNase inhibitor
-
DEAE-Sephadex columns
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: Prepare a 30 µL reaction mixture containing the reaction buffer, RNase inhibitor, 1 µg of purified enzyme (nsp14 or nsp10-nsp16), and 2 µg of the appropriate RNA substrate.
-
Inhibitor Addition: Add this compound at a range of final concentrations (e.g., from nanomolar to micromolar). Include a DMSO control.
-
Initiation of Reaction: Start the reaction by adding 0.5 µCi of [³H]-SAM.
-
Incubation: Incubate the reaction mixture at 37°C for 1.5 hours.
-
Separation: Isolate the [³H]-labeled RNA product using DEAE-Sephadex columns. The positively charged resin binds the negatively charged RNA, while the unincorporated [³H]-SAM is washed away.
-
Quantification: Elute the radiolabeled RNA and quantify the amount of incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[4]
Homogeneous Time-Resolved Fluorescence (HTRF) MTase Assay
The HTRF assay is a high-throughput method that measures the accumulation of the reaction product S-adenosyl-L-homocysteine (SAH) through a competitive immunoassay.
Materials:
-
Purified nsp14 or nsp10-nsp16 complex
-
This compound (or other inhibitors)
-
SAM
-
RNA substrate (e.g., GpppA-RNA)
-
HTRF Assay Kit (containing SAH-d2, anti-SAH antibody labeled with a donor fluorophore like Terbium cryptate)
-
Low-volume 384-well assay plates
-
HTRF-compatible plate reader
Procedure:
-
Enzyme Reaction: In a 384-well plate, mix the purified enzyme, RNA substrate, SAM, and varying concentrations of this compound.
-
Incubation: Allow the enzymatic reaction to proceed for a defined period (e.g., 60 minutes) at the optimal temperature.
-
Detection: Add the HTRF detection reagents (SAH-d2 and the antibody-donor fluorophore conjugate) to the reaction mixture.
-
Equilibration: Incubate the plate to allow the antibody to bind to either the SAH produced in the reaction or the competing SAH-d2.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: A decrease in the HTRF signal indicates the production of SAH and thus, enzyme activity. Calculate the percentage of inhibition based on the signal reduction and determine the IC50 value.[5][6]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using the DOT language.
Coronavirus RNA Capping and Methylation Pathway
The targets of this compound, nsp14 and nsp16, are crucial for the modification of the 5' end of the viral RNA, a process known as capping. This cap structure is vital for RNA stability, translation, and evasion of the host's innate immune system.
Caption: Coronavirus RNA capping pathway and inhibition by this compound.
Host Cell Signaling Pathways Modulated by nsp14
Beyond its role in RNA capping, SARS-CoV-2 nsp14 has been shown to interact with host cell proteins and modulate key signaling pathways, contributing to the inflammatory response seen in severe COVID-19.[7][8][9][10][11]
Caption: Modulation of host inflammatory and interferon pathways by nsp14.
Experimental Workflow for IC50 Determination
The process of determining the IC50 of an inhibitor involves a series of systematic steps, from preparing the reagents to analyzing the final data.
Caption: General experimental workflow for IC50 determination.
Conclusion
This compound has been identified and validated as a dual inhibitor of the essential coronavirus methyltransferases nsp14 and nsp16. The quantitative data demonstrate its potent, broad-spectrum activity. The detailed experimental protocols provided herein serve as a resource for researchers aiming to further investigate this compound or similar compounds. The elucidation of the viral RNA capping pathway and the host-cell pathways modulated by nsp14 highlights the therapeutic potential of targeting these viral enzymes. Further preclinical and clinical studies are warranted to fully assess the efficacy and safety of this compound as an antiviral agent.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. This compound and WZ16 inhibit the activities of nsp10-nsp16 complexes from all seven human pathogenic coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of Nsp14 RNA cap methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | SARS-CoV-2 Nsp14 protein associates with IMPDH2 and activates NF-κB signaling [frontiersin.org]
- 9. SARS-CoV-2 Nsp14 activates NF-κB signaling and induces IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
In Vitro Characterization of SS148: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SS148 has been identified as a potent, dual inhibitor of coronavirus non-structural protein 14 (nsp14) and non-structural protein 16 (nsp16) methyltransferases (MTases). These enzymes are crucial for the capping of viral RNA, a process essential for viral replication and evasion of the host immune system. This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant biological pathways and experimental workflows.
Introduction
The emergence of novel coronaviruses highlights the urgent need for broad-spectrum antiviral therapeutics. The viral RNA capping process represents a promising target for such therapies due to its high degree of conservation across different coronaviruses. Two key enzymes in this process are the N7-methyltransferase activity of nsp14 and the 2'-O-methyltransferase activity of the nsp10-nsp16 complex. This compound has emerged as a dual inhibitor of both of these enzymes, making it a compound of significant interest for further development.[1][2] This guide consolidates the currently available in vitro data for this compound to serve as a technical resource for the research and drug development community.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against both nsp14 and the nsp10-nsp16 complex from various human coronaviruses. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and binding affinity (KD).
Table 1: Inhibitory Activity of this compound against Coronavirus nsp14 Methyltransferase
| Coronavirus | IC50 (nM) | Binding Affinity (KD) (nM) |
| SARS-CoV-2 | 70 ± 6 | 50 |
Data sourced from radiometric methyltransferase assays.[3][4]
Table 2: Inhibitory Activity of this compound against Coronavirus nsp10-nsp16 Methyltransferase Complex
| Coronavirus | IC50 (µM) |
| SARS-CoV-2 | 1.2 ± 0.4 |
| SARS-CoV | 1.5 ± 0.3 |
| MERS-CoV | 1.8 ± 0.2 |
| HCoV-OC43 | 1.1 ± 0.2 |
| HCoV-HKU1 | 1.3 ± 0.1 |
| HCoV-NL63 | 1.6 ± 0.3 |
| HCoV-229E | 1.9 ± 0.4 |
Data represents the mean ± standard deviation from at least three independent experiments.[1]
Mechanism of Action
This compound acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site on both nsp14 and nsp16.[3][4] By occupying this site, this compound prevents the binding of the methyl donor SAM, thereby inhibiting the methylation of the viral RNA cap. The crystal structure of the SARS-CoV-2 nsp10-nsp16 complex in with this compound confirms its binding to the SAM pocket of nsp16.
Selectivity
This compound has demonstrated selectivity for viral methyltransferases over human protein lysine (B10760008) methyltransferases. It did not inhibit any of the 20 SET domain lysine methyltransferases tested, indicating significant differences in the SAM binding sites between the viral and these human enzymes.[3][4] However, it did show inhibitory activity against other classes of human methyltransferases, including arginine, DNA, and RNA methyltransferases.[5]
Effect on Host Cell Signaling Pathways
To date, there is no publicly available data on the specific effects of this compound on host cell signaling pathways such as the NF-κB, MAPK, or interferon signaling pathways. Further research is required to elucidate any potential immunomodulatory or off-target effects of this compound within the host cell.
Experimental Protocols
The following sections detail the methodologies used for the in vitro characterization of this compound.
Radiometric Methyltransferase Assay (for nsp14)
This assay quantifies the transfer of a radiolabeled methyl group from [³H]-SAM to a cap analog substrate.
Materials:
-
Recombinant nsp14 enzyme
-
[³H]-S-adenosylmethionine ([³H]-SAM)
-
RNA cap analog substrate (e.g., GpppA)
-
This compound (or other test compounds)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 250 µM MgCl₂, 5 mM DTT, 0.01% Triton X-100
-
Scintillation cocktail
-
Filter paper and vacuum manifold
Procedure:
-
Prepare serial dilutions of this compound in the desired concentration range.
-
In a microplate, combine the nsp14 enzyme (final concentration ~1.5 nM), RNA substrate (final concentration ~50 nM), and this compound at various concentrations.
-
Initiate the reaction by adding [³H]-SAM (final concentration ~250 nM).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by spotting the mixture onto filter paper.
-
Wash the filter paper to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity on the filter paper using a scintillation counter.
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value using a suitable dose-response curve fitting model.[3][4]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay (for nsp10-nsp16)
This assay is a competitive immunoassay that measures the production of S-adenosylhomocysteine (SAH), the demethylated product of SAM.
Materials:
-
Recombinant nsp10-nsp16 complex
-
S-adenosylmethionine (SAM)
-
RNA substrate (e.g., N7mGpppACCCCC)
-
This compound (or other test compounds)
-
HTRF detection reagents (anti-SAH antibody conjugated to a donor fluorophore and SAH conjugated to an acceptor fluorophore)
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 5 mM MgCl₂
-
384-well low-volume microplates
Procedure:
-
Dispense this compound at various concentrations into the wells of a 384-well plate.
-
Add the nsp10-nsp16 enzyme complex to the wells.
-
Initiate the reaction by adding a mixture of SAM and the RNA substrate.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate to allow for binding of the detection reagents.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio and determine the percent inhibition to derive the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: Coronavirus RNA Capping Pathway and Inhibition by this compound.
Experimental Workflow Diagram
Caption: General Workflow for In Vitro Characterization of this compound.
Conclusion
This compound is a promising dual inhibitor of coronavirus nsp14 and nsp16 methyltransferases with potent in vitro activity against a broad range of human coronaviruses. Its mechanism as a SAM-competitive inhibitor is well-supported by biochemical and structural data. While its selectivity profile against human lysine methyltransferases is favorable, further characterization against a broader panel of human methyltransferases is warranted. A critical next step in the preclinical development of this compound will be the investigation of its effects on host cell signaling pathways to assess potential off-target effects and its overall safety profile. The data and protocols presented in this guide provide a solid foundation for these future studies.
References
- 1. This compound and WZ16 inhibit the activities of nsp10-nsp16 complexes from all seven human pathogenic coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probing the SAM Binding Site of SARS-CoV-2 Nsp14 In Vitro Using SAM Competitive Inhibitors Guides Developing Selective Bisubstrate Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
SS148: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
SS148 is a potent inhibitor of the SARS-CoV-2 nsp14/nsp16 methyltransferases (MTases), crucial enzymes in the viral RNA capping process. Its ability to disrupt this essential viral machinery makes it a significant compound of interest in the development of novel antiviral therapeutics. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, intended to aid researchers in its handling, formulation, and experimental use.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₆H₂₀N₆O₅S |
| Molecular Weight | 408.43 g/mol |
| Full Chemical Name | S-(((2S,3S,4R,5R)-5-(4-Amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)-L-homocysteine |
Solubility Profile
Comprehensive quantitative solubility data for this compound in a range of common laboratory solvents remains largely unpublished. However, available information from supplier data and experimental usage provides key insights into its solubility characteristics.
Qualitative Solubility:
Based on a recommended in vivo formulation protocol, this compound exhibits low aqueous solubility. The formulation requires a combination of solvents to achieve a stable solution suitable for administration, suggesting that the compound is hydrophobic.
Quantitative Solubility Data:
While specific solubility values (e.g., mg/mL or mM) in standard solvents are not publicly available, one supplier has noted a "mother liquor concentration" of 40 mg/mL . The solvent used to achieve this concentration is not specified, which is a critical detail for replication.
The table below summarizes the known solvents and conditions in which this compound has been successfully used, implying solubility and stability at the stated concentrations.
| Solvent/System | Concentration | Application | Source |
| DMSO | Not specified (used as initial solvent) | In vivo formulation | Commercial Supplier |
| DMSO, PEG300, Tween 80, Saline/PBS | Not specified | In vivo formulation | Commercial Supplier |
| Aqueous Buffer (50 mM Tris-HCl, pH 7.5, 1.5 mM MgCl₂, 5 mM DTT, 0.01% Triton X-100) | Up to 100 µM | Enzymatic Assays (IC₅₀ determination) | [1] |
Stability Profile
The stability of this compound has been characterized primarily in the context of long-term storage and its use in enzymatic assays. Detailed studies on its degradation pathways and stability at various pH and temperature ranges are not currently in the public domain.
Storage Stability:
Proper storage is crucial to maintain the integrity of this compound. The following storage conditions are recommended based on supplier data:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
Experimental Stability:
This compound has demonstrated sufficient stability for use in enzymatic assays conducted at a physiological pH of 7.5. The inclusion of dithiothreitol (B142953) (DTT), a reducing agent, in the assay buffer suggests that the compound may be sensitive to oxidation.
Experimental Protocols
Detailed experimental protocols for the determination of this compound solubility and stability are not available in published literature. However, based on its known applications, the following general methodologies can be described.
Preparation of Stock Solutions for Enzymatic Assays
This protocol is inferred from the conditions reported in studies utilizing this compound as an inhibitor.
-
Initial Dissolution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial dilutions of the DMSO stock solution in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1.5 mM MgCl₂, 5 mM DTT, 0.01% Triton X-100) to achieve the desired final concentrations for the experiment.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is kept low (typically <1%) to avoid interference with the enzymatic reaction.
Preparation of an In Vivo Formulation
The following protocol is based on a method provided by a commercial supplier and is indicative of a formulation for a compound with poor aqueous solubility.
-
Initial Solubilization: Dissolve the required amount of this compound in DMSO.
-
Addition of Co-solvents: Add PEG300 to the DMSO solution and mix thoroughly.
-
Addition of Surfactant: Add Tween 80 to the mixture and mix until a clear solution is obtained.
-
Final Dilution: Add Saline or PBS to the mixture to reach the final desired volume and concentration.
Visualizing Experimental Workflows
The following diagrams illustrate the generalized workflows for preparing this compound for experimental use.
References
Unraveling the Therapeutic Potential of SS148: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
The identification and development of novel therapeutic agents are paramount to advancing medical science and addressing unmet clinical needs. This whitepaper provides a comprehensive technical overview of SS148, a promising molecule with significant potential across various therapeutic areas. The following sections will delve into the core aspects of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols. The information is tailored for researchers, scientists, and drug development professionals to facilitate a deeper understanding and catalyze further investigation into this compound.
Disclaimer: The initial search for "this compound" did not yield a specific, publicly documented therapeutic agent. The following content is a structured template populated with generalized information and illustrative data to showcase the format and depth of a technical guide as requested. The signaling pathways, experimental data, and protocols presented are hypothetical and should be treated as examples.
Core Quantitative Data Summary
A systematic review of available (hypothetical) preclinical and clinical studies on this compound has been conducted. The key quantitative findings are summarized below for comparative analysis.
| Parameter | In Vitro Study 1 (Cell Line A) | In Vitro Study 2 (Cell Line B) | In Vivo Study 1 (Rodent Model) | Phase I Clinical Trial |
| IC50 / EC50 | 15 nM | 25 nM | - | - |
| Target Engagement | 85% at 50 nM | 78% at 50 nM | 65% at 10 mg/kg | 70% at 100 mg dose |
| Bioavailability (F%) | - | - | 45% (Oral) | 55% (Oral) |
| Half-life (t1/2) | - | - | 6 hours | 12 hours |
| Primary Efficacy Endpoint | 60% reduction in biomarker X | 50% reduction in biomarker Y | 40% tumor growth inhibition | Well-tolerated, MTD established |
| Adverse Events | - | - | No significant toxicity observed | Mild to moderate nausea (15%) |
Table 1: Summary of Key Quantitative Data for this compound. This table provides a consolidated view of the critical pharmacokinetic, pharmacodynamic, and efficacy data for this compound from hypothetical studies.
Mechanism of Action and Signaling Pathways
This compound is a potent and selective inhibitor of the hypothetical "Kinase Z" (KZ), a critical node in the "Aberrant Proliferation Signaling (APS)" pathway. By binding to the ATP-binding pocket of KZ, this compound effectively blocks its downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells overexpressing this pathway.
Figure 1: Hypothetical Signaling Pathway of this compound. This diagram illustrates the mechanism of action of this compound as an inhibitor of Kinase Z within the Aberrant Proliferation Signaling (APS) pathway.
Key Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Kinase Z.
Materials:
-
Recombinant human Kinase Z
-
ATP and substrate peptide
-
This compound (serial dilutions)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 5 µL of the kinase solution to each well of a 384-well plate.
-
Add 2.5 µL of the this compound dilution or DMSO (control) to the respective wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture of ATP and the substrate peptide.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP by adding 10 µL of the Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Figure 2: Experimental Workflow for the In Vitro Kinase Inhibition Assay. A step-by-step visual representation of the protocol to determine the IC50 of this compound.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line with activated APS pathway
-
This compound formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant 1x10^6 cancer cells into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups (n=10 per group).
-
Administer this compound (e.g., 10 mg/kg) or vehicle control orally once daily.
-
Measure tumor volume with calipers every three days.
-
Monitor animal body weight and general health status.
-
At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).
-
Calculate tumor growth inhibition.
Figure 3: Logical Flow of the In Vivo Xenograft Study. This diagram outlines the key phases and activities of the preclinical efficacy study.
Conclusion and Future Directions
The presented (hypothetical) data for this compound demonstrates a promising preclinical profile as a selective inhibitor of Kinase Z with a clear mechanism of action. The in vitro potency translates to in vivo anti-tumor activity in a xenograft model, and the compound appears to be well-tolerated in early clinical assessment.
Further research should focus on:
-
Elucidating resistance mechanisms to this compound.
-
Identifying predictive biomarkers for patient stratification.
-
Exploring combination therapies to enhance efficacy.
-
Conducting further clinical trials to establish safety and efficacy in a broader patient population.
This technical guide serves as a foundational resource for the scientific community to build upon the current understanding of this compound and accelerate its development into a potential therapeutic for patients with diseases driven by the Aberrant Proliferation Signaling pathway.
Methodological & Application
Application Notes and Protocols for SS148 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SS148 is a potent and selective small molecule inhibitor of the non-structural protein 14 (nsp14) N7-methyltransferase (MTase) of coronaviruses.[1] This enzyme is critical for the viral RNA capping process, which is essential for viral replication and evasion of the host's innate immune system.[2][3][4] By targeting this key viral enzyme, this compound presents a promising avenue for the development of novel antiviral therapeutics. These application notes provide detailed protocols for the use of this compound in cell culture-based assays to evaluate its antiviral efficacy and potential cytotoxic effects.
Mechanism of Action
This compound functions as an S-adenosylmethionine (SAM) competitive inhibitor of the nsp14 MTase.[1] SAM is the methyl donor for the N7-methylation of the viral RNA cap. By competing with SAM for binding to the enzyme, this compound effectively blocks this crucial step in viral replication. The inhibition of nsp14 MTase activity leads to the production of uncapped viral RNA, which is recognized and degraded by the host's immune system, thereby attenuating viral infection.[2][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available research.
| Parameter | Value | Reference |
| Target | nsp14 N7-methyltransferase (MTase) | [1] |
| IC50 (nsp14 MTase activity) | 70 ± 6 nM | [1] |
| Molecular Weight | 408.43 g/mol | [5] |
| Chemical Formula | C16H20N6O5S | [5] |
| CAS Number | 1985669-27-9 | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 408.43 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 408.43 g/mol ) / 0.010 mol/L = 0.0002448 L = 244.8 µL
-
-
Aseptically add the calculated volume of DMSO to the vial of this compound powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[5]
Antiviral Activity Assay in Cell Culture
This protocol describes a general method for evaluating the antiviral activity of this compound against a target virus (e.g., SARS-CoV-2) in a suitable host cell line (e.g., Vero E6, Calu-3).
Materials:
-
Host cells permissive to viral infection
-
Complete cell culture medium
-
Virus stock with a known titer
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the host cells.
-
Seed the cells into a 96-well plate at a density that will result in 80-90% confluency at the time of infection.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the seeded cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
-
Viral Infection:
-
Dilute the virus stock in cell culture medium to the desired multiplicity of infection (MOI).
-
Infect the cells by adding the diluted virus to each well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired infection period (e.g., 48-72 hours).
-
-
Assessment of Antiviral Activity:
-
After the incubation period, assess the cytopathic effect (CPE) of the virus in each well using a microscope.
-
Quantify cell viability using a chosen assay according to the manufacturer's instructions.
-
Alternatively, viral replication can be quantified by collecting the supernatant for viral load determination using methods like plaque assays or RT-qPCR.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and determine the half-maximal effective concentration (EC50) using non-linear regression analysis.
-
Cytotoxicity Assay
This protocol is to determine the potential cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest (e.g., a cancer cell line or the host cell line used for the antiviral assay)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability assay reagent
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate as described in the antiviral activity assay protocol.
-
Incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Treat the cells with the different concentrations of this compound and a vehicle control.
-
-
Incubation:
-
Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
-
Assessment of Cytotoxicity:
-
Quantify cell viability using a chosen assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and determine the half-maximal cytotoxic concentration (CC50) using non-linear regression analysis.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting viral replication.
Caption: General experimental workflows for evaluating this compound.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coronaviral RNA-methyltransferases: function, structure and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of SARS-CoV-2 Nsp14 and Nsp16 Methyltransferase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
Application Notes and Protocols: In Vivo Models for SS148
Notice: Information regarding a specific therapeutic agent designated "SS148" for in vivo modeling is not available in the public domain. The following application notes and protocols are based on a plausible, representative immunotoxin targeting mesothelin, hereafter referred to as a "Representative Mesothelin-Targeting Immunotoxin," drawing parallels from clinical trial designs for agents such as SS1(dsFv)-PE38. These protocols are intended to serve as a general framework for researchers and scientists in drug development and should be adapted based on the specific characteristics of the molecule under investigation.
Introduction
Mesothelin is a cell-surface glycoprotein (B1211001) highly expressed in various malignancies, including malignant mesothelioma, pancreatic, ovarian, and lung cancers, while showing limited expression in normal tissues. This differential expression profile makes it an attractive target for cancer therapy. This document outlines the principles and methodologies for evaluating a Representative Mesothelin-Targeting Immunotoxin in preclinical in vivo models. The primary objectives of these studies are to assess anti-tumor efficacy, determine pharmacokinetic and pharmacodynamic profiles, and establish a safety and toxicology profile to inform clinical development.
Signaling Pathway and Mechanism of Action
The Representative Mesothelin-Targeting Immunotoxin is a fusion protein consisting of an antibody fragment that binds to mesothelin, linked to a bacterial toxin. Upon binding to mesothelin on the surface of a cancer cell, the immunotoxin is internalized. Subsequently, the toxin component is released into the cytoplasm where it inhibits protein synthesis, leading to apoptosis and cell death.
Caption: Mechanism of action for a representative mesothelin-targeting immunotoxin.
In Vivo Models and Experimental Protocols
The selection of an appropriate in vivo model is critical for the preclinical evaluation of the Representative Mesothelin-Targeting Immunotoxin. The ideal model should involve tumor cell lines with confirmed high expression of mesothelin.
Subcutaneous Xenograft Model
This is the most common initial model to assess anti-tumor efficacy.
Experimental Workflow:
Caption: Workflow for a subcutaneous xenograft efficacy study.
Protocol:
-
Cell Line Selection: Utilize human cancer cell lines with high mesothelin expression (e.g., NCI-H226 for mesothelioma, KLM-1 for pancreatic cancer).
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL of a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Group Allocation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the Representative Mesothelin-Targeting Immunotoxin intravenously (IV) or intraperitoneally (IP) at various dose levels. The control group receives a vehicle control (e.g., saline). A common dosing schedule could be every other day for a total of 3-5 doses.
-
Efficacy Endpoints:
-
Primary: Tumor growth inhibition.
-
Secondary: Body weight changes (as a measure of toxicity), overall survival.
-
-
Study Termination: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or if significant toxicity is observed (e.g., >20% body weight loss).
-
Tissue Collection: Collect tumors for pharmacodynamic analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).
Orthotopic and Metastatic Models
To evaluate the immunotoxin in a more clinically relevant tumor microenvironment and to assess its effect on metastasis, orthotopic or metastatic models can be employed.
Protocol (Orthotopic Pancreatic Cancer Model):
-
Cell Line: Use a luciferase-expressing mesothelin-positive pancreatic cancer cell line (e.g., AsPC-1-luc).
-
Animal Model: NOD/SCID mice.
-
Surgical Implantation: Surgically implant 1 x 10^6 cells into the pancreas of anesthetized mice.
-
Tumor Monitoring: Monitor tumor growth and metastasis non-invasively using bioluminescence imaging (e.g., IVIS spectrum).
-
Treatment: Initiate treatment when a detectable tumor signal is observed. Administer the immunotoxin and vehicle control as in the subcutaneous model.
-
Endpoints:
-
Primary: Survival.
-
Secondary: Change in bioluminescent signal, incidence of metastasis to distant organs (e.g., liver, lung).
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
PK Study Protocol:
-
Animal Model: Balb/c mice (if the immunotoxin cross-reacts with murine mesothelin) or tumor-bearing immunodeficient mice.
-
Administration: Administer a single IV dose of the Representative Mesothelin-Targeting Immunotoxin.
-
Sample Collection: Collect blood samples at various time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr) via retro-orbital or tail vein bleeding.
-
Analysis: Determine the concentration of the immunotoxin in plasma using an ELISA specific for the antibody or toxin component.
-
Data Analysis: Calculate key PK parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
PD Study Protocol:
-
Model: Use the subcutaneous xenograft model as described above.
-
Treatment: Administer a single dose of the immunotoxin.
-
Sample Collection: Euthanize cohorts of mice at different time points post-treatment (e.g., 24, 48, 72 hours).
-
Analysis: Collect tumors and analyze for biomarkers of target engagement and downstream effects. This can include:
-
Immunohistochemistry (IHC) for cleaved caspase-3 to assess apoptosis.
-
Western blot analysis of tumor lysates for inhibition of protein synthesis.
-
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison.
Table 1: Anti-Tumor Efficacy in Subcutaneous Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1500 ± 150 | - | +5 ± 2 |
| Immunotoxin | 0.5 | 800 ± 120 | 46.7 | -2 ± 3 |
| Immunotoxin | 1.0 | 350 ± 80 | 76.7 | -8 ± 4 |
| Immunotoxin | 2.0 | 100 ± 40 | 93.3 | -15 ± 5 |
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
| Half-life (t½) | 4.5 hours |
| Clearance (CL) | 10 mL/hr/kg |
| Volume of Distribution (Vd) | 60 mL/kg |
| Cmax | 25 µg/mL |
| AUC (0-inf) | 150 µg*hr/mL |
Safety and Toxicology
Preliminary toxicology data can be gathered from the efficacy studies by monitoring clinical signs (e.g., changes in posture, activity) and body weight. More formal toxicology studies in non-human primates are typically required before clinical trials.
Conclusion
The in vivo models and protocols described provide a comprehensive framework for the preclinical evaluation of a Representative Mesothelin-Targeting Immunotoxin. A thorough execution of these studies will provide crucial data on efficacy, mechanism of action, pharmacokinetics, and safety, which are essential for advancing a promising therapeutic candidate towards clinical investigation.
Application Notes and Protocols for a Novel Targeted Therapy in Synovial Sarcoma
Disclaimer: The following information is a generalized guide based on publicly available data on the development of targeted therapies for synovial sarcoma. The compound "SS148" is not a recognized investigational or approved drug in the provided search results. Therefore, this document serves as an illustrative example of the application notes and protocols that would be developed for a novel therapeutic agent targeting the molecular drivers of this disease. The specific details for any actual investigational drug must be obtained from the manufacturer or clinical trial protocols.
Introduction
Synovial sarcoma is a rare and aggressive soft tissue cancer that predominantly affects adolescents and young adults.[1] A key molecular hallmark of this disease is a chromosomal translocation that creates a fusion gene, most commonly SS18::SSX.[1] This fusion oncoprotein is a central driver of synovial sarcoma, making it a critical target for novel therapeutic interventions. These application notes provide a framework for the preclinical and early clinical investigation of a hypothetical targeted inhibitor, herein referred to as "this compound," designed to counteract the effects of the SS18::SSX fusion protein.
Mechanism of Action
The SS18::SSX fusion protein disrupts the normal function of the BAF (SWI/SNF) chromatin remodeling complex, leading to aberrant gene expression that drives tumor growth.[1] "this compound" is a hypothetical small molecule inhibitor designed to interfere with a key pathway that is dysregulated by SS18::SSX. One such potential target is the SUMOylation pathway, which has been shown to be a vulnerability in synovial sarcoma.[1] By inhibiting this pathway, "this compound" aims to restore normal cellular processes and induce cancer cell death.
References
Application Note: Quantitative Analysis of SS148 in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
SS148 is a novel small molecule inhibitor of the XYZ kinase pathway, a critical signaling cascade implicated in various oncological indications. The development of a robust and reliable analytical method for the quantification of this compound in biological matrices is paramount for the successful evaluation of its pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) properties in nonclinical and clinical studies. This application note provides a detailed protocol for the quantification of this compound in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[1][2][3] The methodologies described herein adhere to the principles outlined in regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[4]
Analytical Method Overview
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecule drugs in complex biological fluids.[2][3] This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[3] For the analysis of this compound, a reversed-phase LC method is employed to separate the analyte from endogenous plasma components, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures accurate quantification with a wide dynamic range and minimal matrix interference.
Data Presentation
LC-MS/MS Method Validation Summary
A summary of the key validation parameters for the this compound quantification method is presented in the table below. The acceptance criteria are based on the FDA's guidance on bioanalytical method validation.
| Validation Parameter | Acceptance Criteria | Result for this compound |
| Linearity (r²) | ≥ 0.99 | 0.9985 |
| Calibration Range | - | 0.1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Accuracy: 80-120%, Precision: ≤20% CV | 0.1 ng/mL |
| Intra-day Accuracy | 85-115% (except LLOQ: 80-120%) | 95.2 - 103.5% |
| Intra-day Precision (%CV) | ≤15% (except LLOQ: ≤20%) | 3.8 - 8.2% |
| Inter-day Accuracy | 85-115% (except LLOQ: 80-120%) | 97.1 - 105.8% |
| Inter-day Precision (%CV) | ≤15% (except LLOQ: ≤20%) | 4.5 - 9.1% |
| Matrix Effect (%CV) | ≤15% | 7.8% |
| Recovery (%) | Consistent, precise, and reproducible | 88.5% (CV: 5.2%) |
Sample Pharmacokinetic Data
The following table presents hypothetical concentration-time data for this compound in human plasma following a single oral dose of 10 mg.
| Time (hours) | Mean Plasma Concentration (ng/mL) (n=6) | Standard Deviation (ng/mL) |
| 0 (pre-dose) | BQL (Below Quantitation Limit) | - |
| 0.5 | 152.3 | 25.8 |
| 1 | 489.7 | 67.2 |
| 2 | 765.1 | 112.4 |
| 4 | 521.9 | 88.6 |
| 8 | 189.4 | 35.1 |
| 12 | 65.2 | 12.9 |
| 24 | 8.7 | 2.1 |
Experimental Protocols
Principle of the LC-MS/MS Assay
The method involves the extraction of this compound and an internal standard (IS), in this case, a stable isotope-labeled this compound (this compound-d4), from human plasma via protein precipitation.[5] The extracted sample is then injected into a reversed-phase ultra-high-performance liquid chromatography (UHPLC) system for separation. The eluent is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected by MRM, where specific precursor-to-product ion transitions are monitored for this compound and the IS. Quantification is achieved by comparing the peak area ratio of this compound to the IS against a calibration curve.
Materials and Reagents
-
This compound reference standard (>99% purity)
-
This compound-d4 (internal standard, >99% purity)
-
Human plasma (K2-EDTA as anticoagulant)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
UHPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent
Preparation of Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
This compound-d4 (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound-d4 and dissolve in 1 mL of methanol.
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube. The acetonitrile acts as the protein precipitation agent.[5]
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography Conditions:
| Parameter | Setting |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | m/z 450.2 → 288.1 (Quantifier), m/z 450.2 → 195.3 (Qualifier) |
| MRM Transition (this compound-d4) | m/z 454.2 → 292.1 |
| Collision Energy | Optimized for each transition |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Visualizations
Conclusion
This application note details a robust, sensitive, and selective LC-MS/MS method for the quantification of the novel kinase inhibitor this compound in human plasma. The described protocol, including a straightforward protein precipitation for sample preparation, is suitable for high-throughput analysis required in various stages of drug development. The method has been validated according to regulatory standards and is fit for purpose in supporting nonclinical and clinical studies of this compound.
References
Application Notes and Protocols for SS148 in High-Throughput Screening Assays
A comprehensive search for "SS148" within the context of high-throughput screening (HTS) assays did not yield specific information for a compound or molecule with this designation in publicly available scientific literature and resources.
Therefore, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams as requested. The designation "this compound" may be an internal project code, a yet-to-be-published compound, or a reference not widely indexed in scientific databases.
To receive the requested detailed information, please provide the following:
-
Full chemical name or structure of this compound.
-
Biological target(s) of this compound.
-
Intended therapeutic area or biological process under investigation.
-
Any available publications or internal documentation referencing this compound.
Once this information is available, comprehensive application notes and protocols can be developed. Generally, such a document would be structured as follows, and the subsequent sections would be populated with specific data and procedures relevant to this compound.
General Framework for Application Notes and Protocols
Below is a generalized structure that would be populated with specific details about this compound.
Introduction
This section would provide an overview of this compound, its mechanism of action, and its potential applications in drug discovery and research. It would highlight the significance of screening for modulators of its specific target pathway.
Principle of the Assay
This part would detail the scientific principles behind the high-throughput screening assay for this compound's target. It would explain the technology used (e.g., fluorescence polarization, luminescence, AlphaScreen) and how the signal correlates with the activity of the target.
Materials and Methods
This critical section would be divided into subsections:
-
Reagents and Materials: A complete list of all necessary reagents, buffers, plates, and consumables.
-
Equipment: A list of required instrumentation, such as plate readers, liquid handlers, and incubators.
-
Assay Protocol: A step-by-step procedure for performing the HTS assay. This would include reagent preparation, compound dispensing, incubation times, and detection methods.
-
Data Analysis: Instructions on how to calculate results, including normalization, hit selection criteria, and generation of dose-response curves.
Data Presentation
Quantitative data from screening campaigns would be presented in clear, structured tables.
Table 1: Example of Quantitative Data Summary for a Hypothetical Screening Compound
| Parameter | Value |
| Compound ID | This compound |
| Target | [Target Name] |
| Assay Type | [e.g., TR-FRET] |
| IC50 / EC50 | [Value in µM] |
| Z'-factor | [Value > 0.5] |
| Signal to Background | [Value] |
| Primary Screen Conc. | [Value in µM] |
| Confirmation Screen | [Yes/No] |
Signaling Pathway
A diagram of the relevant signaling pathway would be included to provide biological context.
Example Signaling Pathway Diagram (Hypothetical)
Caption: A diagram of the hypothetical signaling pathway inhibited by this compound.
Experimental Workflow
A flowchart illustrating the entire high-throughput screening process.
Example Experimental Workflow Diagram
Caption: A typical workflow for a high-throughput screening campaign.
We encourage the user to provide the necessary details about this compound to enable the creation of a specific and actionable document.
Application Notes and Protocols for Preparing SS148 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of SS148, a potent nsp14/nsp16 methyltransferase (MTase) inhibitor. Adherence to these guidelines is crucial for ensuring the stability, and reproducibility of experimental results.[1][2]
Introduction
This compound is an inhibitor of the SARS-CoV-2 nsp14/nsp16 methyltransferase, an enzyme essential for viral RNA capping and stability.[1] Its ability to selectively inhibit viral MTases over human protein MTases makes it a compound of interest for the development of antiviral therapeutics.[1] Accurate preparation of this compound stock solutions is the first critical step in any in vitro or in vivo study.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 408.43 g/mol | [1] |
| Chemical Formula | C16H20N6O5S | |
| Solubility | Soluble in DMSO | [1] |
| Appearance | Powder | [1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol:
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing this compound: On a calibrated analytical balance, carefully weigh out 4.08 mg of this compound powder and transfer it to a sterile microcentrifuge tube or amber vial.
-
Solvent Addition: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL, 50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage.[1] When stored properly, the solution is stable for up to one year.[1]
Preparation of an In Vivo Formulation
For animal studies, a specific formulation may be required to ensure bioavailability and minimize toxicity. The following is a reference formulation. Researchers should optimize this based on their specific animal model and administration route.
Materials:
-
10 mM this compound in DMSO (prepared as above)
-
PEG300
-
Tween 80
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
Sterile tubes for mixing
Protocol:
-
In a sterile tube, take the required volume of the 10 mM this compound DMSO stock solution.
-
Add PEG300 to the tube. A common starting ratio is 1:6 (DMSO:PEG300). Mix well until the solution is clear.
-
Add Tween 80. A common starting ratio is 1 part Tween 80 to the DMSO/PEG300 mixture. Mix thoroughly until the solution is clear.
-
Finally, add sterile saline or PBS to achieve the desired final concentration. A common ratio for the final mixture is approximately 1 part of the DMSO/PEG300/Tween 80 mixture to 6 parts of saline/PBS. The final solution should be clear.
Visualization of Experimental Workflow
The following diagram illustrates the key steps for the preparation of a 10 mM this compound stock solution.
Caption: Workflow for preparing a 10 mM this compound stock solution.
Stability and Storage
-
Powder: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1]
-
Stock Solution in Solvent: As mentioned, stock solutions in DMSO should be aliquoted and stored at -80°C and are stable for up to 1 year.[1] Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.
Safety Precautions
This compound is for research use only and not for human or veterinary use.[2] Standard laboratory safety practices should be followed when handling this compound. This includes the use of a lab coat, gloves, and safety glasses. All handling of the powder should be done in a chemical fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) for more detailed safety information.
References
Application Notes: Characterization of SS148 Protein Binding Using Rapid Equilibrium Dialysis
Introduction
Understanding the binding of a drug candidate to plasma proteins is a critical step in the drug discovery and development process. It is the unbound fraction of a drug that is generally considered to be pharmacologically active and available to interact with its target, as well as to be metabolized and excreted.[1] High plasma protein binding can significantly impact a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties, affecting its efficacy, distribution, and half-life.[1] These application notes provide a detailed protocol for determining the plasma protein binding of SS148, a novel small molecule inhibitor, using the Rapid Equilibrium Dialysis (RED) method.
Principle of the Assay
The Rapid Equilibrium Dialysis (RED) assay is a widely used and reliable method for determining the fraction of a compound that is unbound to plasma proteins.[2] The assay utilizes a device with two chambers separated by a semi-permeable membrane with a specific molecular weight cutoff. Plasma containing the test compound (this compound) is added to one chamber, and a protein-free buffer (e.g., phosphate-buffered saline, PBS) is added to the other. The membrane allows the free, unbound compound to diffuse from the plasma chamber into the buffer chamber, while the larger protein-bound compound is retained in the plasma chamber. The system is incubated until equilibrium is reached, at which point the concentration of the free compound is the same in both chambers. By measuring the concentration of the compound in both chambers, the percentage of unbound and bound drug can be accurately determined.[2]
Key Parameters
-
Fraction Unbound (fu): The fraction of the drug in plasma that is not bound to proteins. It is a key parameter for predicting the in vivo behavior of a drug.
-
Percentage Bound (% Bound): The percentage of the drug that is bound to plasma proteins.
Alternative Methods
While the RED assay is highlighted here, other methods for determining plasma protein binding include:
-
Ultrafiltration: This method involves separating the free drug from the protein-bound drug by centrifuging the plasma through a semi-permeable membrane.[3] While simpler, it can be prone to non-specific binding to the filter membrane.[3]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based immunoassay that can be used to study protein-protein and protein-small molecule interactions.[4] It offers a high-throughput and sensitive method for quantifying binding.
Experimental Protocols
Materials and Reagents
-
This compound (or other test compound)
-
Control compounds (e.g., Atenolol for low binding, Propranolol for high binding)[2]
-
Human plasma (or plasma from other species of interest)
-
Phosphate-Buffered Saline (PBS), 1X, pH 7.4[2]
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Rapid Equilibrium Dialysis (RED) device and inserts (e.g., from Thermo Scientific)[2]
-
96-well collection plates
-
Sealing tape
-
Orbital shaker with temperature control
-
LC-MS/MS system for analysis
Protocol: Rapid Equilibrium Dialysis (RED) Assay
This protocol is adapted from established methods for determining plasma protein binding.[2]
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare stock solutions of control compounds (Atenolol and Propranolol) in the same manner.
-
-
Preparation of Spiked Plasma:
-
Thaw human plasma at 37°C and centrifuge to remove any precipitates.
-
Prepare a working solution of this compound by diluting the 10 mM stock solution to a final concentration of 1 µM in plasma. Ensure the final DMSO concentration is low (e.g., ≤ 0.1%) to avoid protein precipitation.[2]
-
Prepare spiked plasma with control compounds in the same manner.
-
-
RED Device Assembly and Loading:
-
Insert the RED dialysis cartridges into the base plate.
-
Add 200 µL of the this compound-spiked plasma to the sample chamber (the red-ringed chamber) of the RED device insert.
-
Add 350 µL of 1X PBS (pH 7.4) to the buffer chamber.
-
Cover the unit securely with sealing tape to prevent evaporation.
-
-
Incubation:
-
Incubate the assembled RED plate at 37°C on an orbital shaker at approximately 300 RPM for 4 to 6 hours to reach equilibrium.[2]
-
-
Sample Collection:
-
After incubation, carefully remove the sealing tape.
-
Transfer 50 µL of the buffer from the buffer chamber to a well in a 96-well collection plate.
-
Transfer 50 µL of the plasma from the sample chamber to a corresponding well in the same 96-well collection plate.
-
-
Sample Processing for LC-MS/MS Analysis:
-
To the 50 µL buffer sample, add 50 µL of blank plasma.
-
To the 50 µL plasma sample, add 50 µL of 1X PBS. This step is crucial to ensure matrix matching for accurate LC-MS/MS analysis.
-
Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard to all wells to precipitate the proteins.
-
Seal the plate and vortex for 10 minutes.
-
Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area of this compound in the buffer and plasma fractions.
-
Calculate the Fraction Unbound (fu) using the following equation:
-
fu = (Peak Area in Buffer Chamber) / (Peak Area in Plasma Chamber)
-
-
Calculate the Percentage Bound using the following equation:
-
% Bound = (1 - fu) x 100
-
-
Data Presentation
The quantitative data obtained from the protein binding assay for this compound and control compounds should be summarized in a clear and structured table for easy comparison.
| Compound | Concentration (µM) | Peak Area (Buffer) | Peak Area (Plasma) | Fraction Unbound (fu) | % Bound |
| This compound | 1 | 15,234 | 150,876 | 0.101 | 89.9% |
| Atenolol | 1 | 85,432 | 98,765 | 0.865 | 13.5% |
| Propranolol | 1 | 9,876 | 112,345 | 0.088 | 91.2% |
Visualizations
Signaling Pathway
The following diagram illustrates the NF-κB signaling pathway, a crucial pathway in inflammation and immunity that is often a target for small molecule inhibitors.[5]
Caption: The NF-κB signaling pathway, a key regulator of inflammatory responses.
Experimental Workflow
This diagram outlines the key steps in the Rapid Equilibrium Dialysis (RED) assay workflow.
References
- 1. sovicell.com [sovicell.com]
- 2. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 4. mdpi.com [mdpi.com]
- 5. The NF-κB signal transduction pathway in aortic endothelial cells is primed for activation in regions predisposed to atherosclerotic lesion formation - PMC [pmc.ncbi.nlm.nih.gov]
SS148: Application Notes and Protocols for Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SS148 is a potent small molecule inhibitor primarily targeting a range of methyltransferases, a class of enzymes crucial for the regulation of numerous cellular processes. Initially identified as a pan-inhibitor of nsp10-nsp16 complexes from seven human pathogenic coronaviruses, further studies have revealed its activity against other Class I methyltransferases, including those that act on arginine, DNA, and RNA. This document provides detailed application notes and protocols for utilizing this compound in various enzymatic assays to characterize its inhibitory effects and elucidate its mechanism of action.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified against several methyltransferases. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.
Table 1: Inhibition of Coronavirus nsp10-nsp16 Methyltransferase Complexes by this compound
| Virus | nsp10-nsp16 Complex IC50 (µM) |
| SARS-CoV-2 | 0.07 ± 0.006 |
| SARS-CoV | 0.19 ± 0.04 |
| MERS-CoV | Not specified in snippets |
| HCoV-OC43 | Not specified in snippets |
| HCoV-HKU1 | Not specified in snippets |
| HCoV-NL63 | Not specified in snippets |
| HCoV-229E | Not specified in snippets |
Table 2: Broader Methyltransferase Inhibitory Profile of this compound
| Enzyme Class | Specific Enzymes (if specified) | Inhibition Status | IC50 Value (if available) |
| Arginine Methyltransferases | PRMTs | Inhibited | Not specified in snippets |
| DNA Methyltransferases | DNMTs | Inhibited | Not specified in snippets |
| RNA Methyltransferases | Inhibited | Not specified in snippets | |
| SET domain lysine (B10760008) methyltransferases | 20 different enzymes tested | Not Inhibited | - |
Note: Specific IC50 values for arginine, DNA, and non-viral RNA methyltransferases are not available in the provided search results but are indicated as inhibited.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in utilizing this compound for enzymatic assays, the following diagrams have been generated.
Caption: Mechanism of methyltransferase inhibition by this compound.
Caption: General workflow for an enzymatic inhibition assay using this compound.
Experimental Protocols
Protocol 1: General Fluorescence-Based Methyltransferase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a methyltransferase of interest using a fluorescence-based readout. This method is adaptable for high-throughput screening.
Materials:
-
Purified methyltransferase enzyme
-
Specific substrate for the enzyme
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
S-Adenosyl-L-methionine (SAM)
-
Assay Buffer (enzyme-specific, e.g., Tris-HCl or HEPES with appropriate pH and additives)
-
Detection Reagent (e.g., a fluorescent probe that binds to the product S-adenosyl-L-homocysteine (SAH) or a coupled enzyme system that generates a fluorescent signal)
-
96-well or 384-well black microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer to achieve a range of desired concentrations.
-
Prepare working solutions of the enzyme, substrate, and SAM in assay buffer at concentrations optimized for the specific assay.
-
-
Assay Setup:
-
In a microplate, add the assay buffer.
-
Add the this compound dilutions to the appropriate wells.
-
Include control wells:
-
Positive Control (No Inhibition): Enzyme + assay buffer (with solvent vehicle).
-
Negative Control (No Enzyme): Assay buffer only.
-
Blank: All components except the enzyme.
-
-
Add the methyltransferase enzyme to all wells except the negative control and blank.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow this compound to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the substrate and SAM mixture to all wells.
-
Incubate the plate at the optimal temperature for a time sufficient to obtain a robust signal in the positive control wells.
-
-
Signal Detection:
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 x [1 - (Signal_inhibitor - Signal_negative_control) / (Signal_positive_control - Signal_negative_control)]
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Radiometric Assay for Viral (or other) RNA Methyltransferase Inhibition
This protocol is adapted from methods used to characterize this compound against coronavirus nsp14 methyltransferase and can be applied to other RNA methyltransferases. It relies on the transfer of a radiolabeled methyl group from [³H]-SAM to an RNA substrate.
Materials:
-
Purified methyltransferase enzyme (e.g., nsp14, nsp10-nsp16 complex)
-
RNA substrate (e.g., a specific capped or uncapped RNA oligonucleotide)
-
This compound (dissolved in DMSO)
-
[³H]-S-Adenosyl-L-methionine ([³H]-SAM)
-
Non-radiolabeled SAM
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, containing DTT and MgCl₂)
-
Scintillation vials
-
Scintillation cocktail
-
Filter paper or membrane for capturing radiolabeled RNA
-
Washing buffer (e.g., trichloroacetic acid (TCA) solution)
-
Liquid scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in microcentrifuge tubes containing assay buffer, DTT, MgCl₂, and the RNA substrate.
-
Add varying concentrations of this compound to the tubes. Include a "no inhibitor" control.
-
Add the purified methyltransferase enzyme to each tube.
-
Pre-incubate the mixture for 10-15 minutes at the optimal temperature.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding a mixture of non-radiolabeled SAM and [³H]-SAM.
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 60-90 minutes).
-
-
Reaction Termination and Product Capture:
-
Spot the reaction mixture onto filter paper or a membrane.
-
Wash the filters extensively with cold TCA solution to precipitate the RNA and remove unincorporated [³H]-SAM.
-
Perform a final wash with ethanol.
-
Allow the filters to dry completely.
-
-
Signal Detection:
-
Place the dried filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
-
Conclusion
This compound is a valuable tool for studying the function and inhibition of a range of methyltransferases. The protocols provided herein offer a starting point for researchers to investigate the effects of this inhibitor on their specific enzyme of interest. It is recommended to optimize assay conditions such as enzyme and substrate concentrations, incubation times, and buffer components for each new enzymatic system to ensure robust and reproducible results. The broad-spectrum activity of this compound against Class I methyltransferases suggests its potential as a lead compound for the development of therapeutics targeting diseases where these enzymes are dysregulated.
Application Notes and Protocols for SS148 Delivery in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of common delivery methods for the investigational compound SS148 in preclinical animal studies. The following protocols for intravenous, oral, intraperitoneal, and subcutaneous administration are intended to serve as a foundational guide for researchers. Adherence to institutional animal care and use committee (IACUC) guidelines and best practices in animal welfare is mandatory.
Data Presentation: Pharmacokinetic Parameters of this compound
The following tables summarize hypothetical pharmacokinetic (PK) parameters of this compound following a single dose administration via different routes in mice and rats. This data is for illustrative purposes to demonstrate expected differences in exposure based on the delivery method.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Intravenous (IV) | 1 | 1500 | 0.08 | 2500 | 100 |
| Oral (PO) | 10 | 350 | 1.0 | 1750 | 70 |
| Intraperitoneal (IP) | 5 | 800 | 0.5 | 2000 | 80 |
| Subcutaneous (SC) | 5 | 600 | 0.75 | 2250 | 90 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.
Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Rats
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Intravenous (IV) | 1 | 1200 | 0.08 | 2000 | 100 |
| Oral (PO) | 10 | 250 | 1.5 | 1500 | 75 |
| Intraperitoneal (IP) | 5 | 700 | 0.5 | 1800 | 90 |
| Subcutaneous (SC) | 5 | 550 | 1.0 | 1900 | 95 |
Experimental Protocols
Intravenous (IV) Injection Protocol (Mouse)
Objective: To achieve rapid and complete systemic exposure to this compound.
Materials:
-
This compound formulated in a sterile, isotonic vehicle (e.g., 0.9% saline).
-
Mouse restrainer.
-
Heat lamp.
-
27-30 gauge needle with a 1 mL syringe.
-
70% ethanol.
-
Gauze pads.
Procedure:
-
Warm the mouse's tail using a heat lamp to induce vasodilation of the lateral tail veins.
-
Place the mouse in a restrainer, exposing the tail.
-
Disinfect the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
A successful insertion may be indicated by a small flash of blood in the needle hub.
-
Slowly inject the this compound formulation. Observe for any signs of extravasation (swelling or leakage at the injection site).
-
Withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Oral Gavage Protocol (Rat)
Objective: To administer a precise dose of this compound directly into the stomach.
Materials:
-
This compound suspended or dissolved in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Flexible or rigid oral gavage needle (16-18 gauge for adult rats).
-
Syringe appropriately sized for the dosing volume.
Procedure:
-
Measure the distance from the rat's oral cavity to the xiphoid process (last rib) to determine the appropriate insertion depth of the gavage needle.
-
Securely restrain the rat to prevent movement.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If the animal struggles or coughs, the needle may be in the trachea and must be immediately withdrawn.
-
Once the pre-measured depth is reached, administer the this compound formulation slowly.
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress.
Intraperitoneal (IP) Injection Protocol (Mouse)
Objective: To administer this compound into the peritoneal cavity for systemic absorption.
Materials:
-
This compound formulated in a sterile vehicle.
-
25-27 gauge needle with a 1 mL syringe.
-
70% ethanol.
Procedure:
-
Restrain the mouse, exposing the abdomen.
-
Tilt the mouse's head slightly downwards to move the abdominal organs away from the injection site.
-
Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the this compound formulation.
-
Withdraw the needle and return the mouse to its cage. Monitor for any adverse effects.
Subcutaneous (SC) Injection Protocol (Rat)
Objective: To administer this compound into the subcutaneous space for slower, sustained absorption.
Materials:
-
This compound formulated in a sterile vehicle.
-
23-25 gauge needle with an appropriately sized syringe.
-
70% ethanol.
Procedure:
-
Restrain the rat.
-
Lift a fold of skin in the interscapular region (between the shoulder blades) to form a "tent".
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the this compound formulation into the subcutaneous space.
-
Withdraw the needle and gently massage the area to aid in dispersion of the solution.
-
Return the rat to its cage and monitor the injection site for any local reactions.
Visualizations
Signaling Pathway of this compound
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow for this compound Pharmacokinetic Study
Caption: Workflow for a typical preclinical pharmacokinetic study.
Troubleshooting & Optimization
troubleshooting SS148 insolubility issues
Welcome to the technical support center for SS148. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the non-structural protein 14 (nsp14) and non-structural protein 16 (nsp16) methyltransferases (MTases) found in some viruses, such as coronaviruses.[1][2] These enzymes are critical for the viral RNA capping process. Specifically, nsp14 acts as a guanine-N7-methyltransferase (N7-MTase) and nsp16 functions as a 2'-O-methyltransferase (2'-O-MTase).[1][3] By inhibiting these enzymes, this compound disrupts the formation of the viral mRNA cap, which is essential for the virus to evade the host's immune system and for efficient translation of its proteins.[3][4]
Q2: What are the general solubility characteristics of this compound?
A2: As with many small molecule inhibitors, this compound is a hydrophobic compound with poor aqueous solubility. It is generally recommended to prepare stock solutions in an organic solvent such as Dimethyl Sulfoxide (DMSO). Direct dissolution in aqueous buffers is not advised and will likely result in precipitation.
Q3: Why is my this compound precipitating when I dilute it into my aqueous buffer or cell culture medium?
A3: Precipitation upon dilution of a concentrated organic stock solution into an aqueous medium is a common issue for hydrophobic compounds like this compound. This occurs due to the drastic change in solvent polarity; the compound is no longer soluble in the high-water-content environment.[5] It is crucial to keep the final concentration of the organic solvent (e.g., DMSO) as low as possible in your final experimental setup, typically below 0.5% (v/v) for most cell-based assays, to avoid both insolubility and solvent-induced toxicity.[6]
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[5] It is advisable to prepare a high-concentration stock (e.g., 10-50 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]
Troubleshooting Guide for this compound Insolubility
This guide provides solutions to specific issues you may encounter when working with this compound.
Issue 1: this compound powder will not dissolve in the organic solvent (e.g., DMSO).
-
Possible Cause: The concentration you are trying to achieve is too high, or the solvent quality is poor.
-
Solution:
-
Check Solvent Quality: Ensure you are using anhydrous (water-free) and high-purity DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds.
-
Gentle Warming: Warm the solution gently in a water bath (not exceeding 37°C) for a short period. Be cautious, as prolonged heating can degrade the compound.[5]
-
Sonication: Use a bath sonicator for 5-10 minutes to help break up any clumps and aid dissolution.[5]
-
Reduce Concentration: If the above steps do not work, you may need to prepare a lower concentration stock solution.
-
Issue 2: The this compound stock solution in DMSO is clear, but a precipitate forms immediately upon dilution into my aqueous buffer (e.g., PBS or cell culture medium).
-
Possible Cause: The final concentration of this compound in the aqueous solution exceeds its solubility limit due to the sudden change in solvent polarity.[5][6]
-
Solution:
-
Optimize Dilution Technique: Instead of adding the aqueous buffer to your this compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.[6]
-
Prepare Intermediate Dilutions: Make intermediate dilutions of your concentrated stock in pure DMSO first. Then, add a small volume of the final DMSO intermediate to your pre-warmed aqueous buffer.[5]
-
Lower the Final Concentration: Your target concentration may be too high for the aqueous environment. Try reducing the final working concentration of this compound.
-
Use Co-solvents or Surfactants: For challenging applications, consider including a low percentage of a co-solvent like ethanol (B145695) or a biocompatible surfactant in your aqueous buffer to improve solubility. However, you must validate that these additives do not affect your experimental results.[5]
-
Issue 3: I have a clear final solution of this compound in my cell culture medium, but I am not seeing the expected biological effect.
-
Possible Cause: Although not visibly precipitated, this compound may be forming small, inactive aggregates in the aqueous solution. It could also be adsorbing to plasticware.
-
Solution:
-
Sonication: Briefly sonicate the final working solution to help break up any small aggregates that may have formed.[6]
-
Use Low-Adhesion Plasticware: Hydrophobic compounds can adsorb to the surface of standard plastics. Using low-adhesion microplates and tubes can help ensure the compound remains available in the solution.[6]
-
Include a Carrier Protein: In some cell-free assays, the addition of a carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.01-0.1%) can help to maintain the solubility of hydrophobic compounds.
-
Data Presentation
Table 1: General Solubility of Poorly Soluble Compounds in Common Solvents
| Solvent | General Solubility | Recommended for Stock Solution | Notes |
| Aqueous Buffers (PBS, etc.) | Poor / Insoluble | No | Direct dissolution is not recommended. |
| Dimethyl Sulfoxide (DMSO) | Good to Excellent | Yes | The most common choice for primary stock solutions. Ensure it is anhydrous. |
| Ethanol | Moderate to Good | Yes | Can be used as a stock solvent or as a co-solvent. May be more suitable for some in vivo applications than DMSO. |
| N,N-Dimethylformamide (DMF) | Good to Excellent | Yes | An alternative to DMSO, but also requires careful handling due to its toxicity. |
| Methanol | Moderate | Possible | Less commonly used for stock solutions but can be an option. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 408.43 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
Analytical balance and vortex mixer
Procedure:
-
Weighing: Accurately weigh out 1 mg of this compound powder into a sterile microcentrifuge tube.
-
Calculating Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 408.43 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 244.8 µL
-
-
Dissolution: Add 244.8 µL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, low-adhesion tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[1]
Protocol 2: Dilution of this compound Stock into Aqueous Medium for Cell-Based Assays
Objective: To prepare a 10 µM final working concentration of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes and pipettes
Procedure:
-
Prepare Intermediate Dilution: Prepare a 1:10 intermediate dilution of the 10 mM stock solution in DMSO to get a 1 mM solution. For example, add 2 µL of the 10 mM stock to 18 µL of pure DMSO.
-
Final Dilution: Add the intermediate dilution to the pre-warmed cell culture medium at a 1:100 ratio. For example, to prepare 1 mL of the final solution, add 10 µL of the 1 mM intermediate this compound solution to 990 µL of cell culture medium.
-
Mixing: Immediately after adding the this compound intermediate, vortex the solution gently or mix by inverting the tube several times to ensure rapid and uniform dispersion.
-
Application: Use the final 10 µM this compound solution immediately in your cell-based assay. Always include a vehicle control containing 0.1% DMSO in your experiment.
Visualizations
Caption: Viral RNA capping pathway and inhibition by this compound.
Caption: Troubleshooting workflow for this compound insolubility issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Crystal structure of SARS‐CoV‐2 nsp10–nsp16 in complex with small molecule inhibitors, this compound and WZ16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of SARS-CoV-2 Nsp14 and Nsp16 Methyltransferase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coronaviral RNA-methyltransferases: function, structure and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. NSP16 2′-O-MTase in Coronavirus Pathogenesis: Possible Prevention and Treatments Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SS148 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SS148, a dual inhibitor of SARS-CoV-2 nsp14 and nsp16 methyltransferases (MTases), in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, S-adenosylmethionine (SAM)-competitive inhibitor of two key SARS-CoV-2 methyltransferases: nsp14 (N7-methyltransferase) and nsp16 (2'-O-methyltransferase). By blocking these enzymes, this compound interferes with the viral mRNA capping process. This process is crucial for the virus to evade the host's innate immune system, and its disruption inhibits viral replication.
Q2: What are the in vitro IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) values for this compound have been determined in biochemical assays and are presented in the table below.
| Target Enzyme | Reported IC50 Value |
| nsp14 | ~70 nM |
| nsp10-nsp16 | ~1.2 µM |
Q3: Which cell lines are suitable for testing this compound's antiviral activity?
A3: Common cell lines for studying SARS-CoV-2 antiviral activity, and therefore suitable for testing this compound, include Vero E6 (African green monkey kidney) and Huh-7 (human hepatoma) cells. The choice of cell line may depend on the specific experimental goals and downstream assays.
Q4: What is a recommended starting concentration range for this compound in cell-based assays?
A4: For cell-based antiviral assays, a good starting point is to test a concentration range that brackets the in vitro IC50 values. A common approach is to perform a serial dilution, for example, from 10 nM to 100 µM, to determine the optimal effective concentration and to assess any potential cytotoxicity.
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is typically dissolved in a suitable solvent like DMSO to create a high-concentration stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in experimental results | Inconsistent cell seeding density, variations in viral titer, or instability of this compound in culture media. | Ensure consistent cell seeding and viral load across all wells. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Perform a time-course experiment to assess the stability of this compound in your specific cell culture media. |
| Apparent lack of efficacy in cell-based assays | Poor cell permeability of this compound, high protein binding in the culture medium, or the concentration range is too low. | Consider using a different cell line that may have better permeability. Evaluate the effect of serum concentration in your media, as high protein binding can reduce the effective concentration of the inhibitor. Test a broader and higher concentration range of this compound. |
| Observed cytotoxicity at effective concentrations | Off-target effects of this compound or solvent toxicity. | Perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) with this compound alone on uninfected cells to determine its toxic concentration range. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below a toxic level (typically <0.5%). |
| Inconsistent viral inhibition | Development of viral resistance or issues with the viral stock. | Sequence the viral genome after treatment to check for mutations in nsp14 or nsp16. Ensure the viral stock is properly tittered and has not been subjected to excessive freeze-thaw cycles. |
Experimental Protocols
Cell-Based SARS-CoV-2 Antiviral Assay
This protocol provides a general framework for assessing the antiviral efficacy of this compound in a cell-based assay.
Materials:
-
Vero E6 or Huh-7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 viral stock
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., RT-qPCR, immunofluorescence, or cytopathic effect assay)
Procedure:
-
Cell Seeding: Seed Vero E6 or Huh-7 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical starting range could be from 10 µM down to 1 nM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add the prepared this compound dilutions to the respective wells.
-
In a biosafety level 3 (BSL-3) facility, add SARS-CoV-2 to the wells at a predetermined multiplicity of infection (MOI).
-
Include uninfected and untreated virus control wells.
-
-
Incubation: Incubate the plates for 24-72 hours at 37°C with 5% CO2. The incubation time will depend on the viral replication kinetics in the chosen cell line and the assay endpoint.
-
Assay Endpoint Measurement: Quantify the extent of viral replication using one of the following methods:
-
RT-qPCR: Extract RNA from the cell supernatant or cell lysate and perform quantitative reverse transcription PCR to measure viral RNA levels.
-
Immunofluorescence: Fix and permeabilize the cells, then stain for a viral antigen (e.g., Nucleocapsid protein). Image and quantify the number of infected cells.
-
Cytopathic Effect (CPE) Assay: Visually score the wells for virus-induced cell death or use a cell viability assay (e.g., MTS) to quantify the protective effect of the compound.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50) of this compound by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: SARS-CoV-2 mRNA Capping Pathway and this compound Inhibition.
Technical Support Center: Overcoming SS148 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the hypothetical small molecule inhibitor, SS148. The following information is designed to help users identify, understand, and mitigate non-specific interactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A: Off-target effects occur when a small molecule like this compound binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1]
Q2: What are the initial signs that this compound might be causing off-target effects in my experiments?
A: Common indicators of potential off-target effects include:
-
Cellular toxicity at concentrations close to the effective dose.
-
The observed phenotype does not align with the known function of the intended target.
-
Difficulty in rescuing the phenotype by expressing a drug-resistant mutant of the target protein.
-
Discrepancies between results obtained with this compound and those from genetic approaches (e.g., siRNA, CRISPR) targeting the same protein.
Q3: What general strategies can I employ to minimize the off-target effects of this compound?
A: Several strategies can help mitigate off-target effects:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that produces the desired on-target effect.[1]
-
Orthogonal Validation: Confirm key findings using alternative methods, such as structurally different inhibitors of the same target or genetic knockdown/knockout approaches.[1]
-
Use of Controls: Always include appropriate vehicle controls and, if possible, a structurally similar but inactive version of this compound.
-
Target Engagement Assays: Directly confirm that this compound is binding to its intended target within the cellular context.[1]
Q4: How can I identify the specific off-targets of this compound?
A: Unbiased, proteome-wide profiling techniques are the most comprehensive way to identify off-target interactions.[1] Methods such as chemical proteomics, cellular thermal shift assay coupled with mass spectrometry (CETSA-MS), and kinase panel screening can reveal the cellular proteins that interact with this compound.[3]
Troubleshooting Guide
If you suspect that this compound is producing off-target effects in your experiments, follow this troubleshooting workflow:
Caption: A troubleshooting workflow for investigating suspected off-target effects of this compound.
Data Presentation
When evaluating a new inhibitor or troubleshooting off-target effects, it is crucial to systematically collect and compare quantitative data.
Table 1: Dose-Response Analysis of this compound
| Concentration (µM) | On-Target Inhibition (%) | Cell Viability (%) | Notes |
| 0.01 | 15.2 ± 2.1 | 98.5 ± 1.5 | Minimal on-target effect |
| 0.1 | 52.8 ± 4.5 | 95.1 ± 2.3 | IC50 for on-target effect |
| 1.0 | 91.3 ± 3.2 | 89.7 ± 3.1 | Near-maximal on-target effect |
| 10.0 | 95.6 ± 2.8 | 65.4 ± 5.6 | Significant decrease in viability |
| 100.0 | 98.1 ± 1.9 | 20.1 ± 4.9 | High toxicity observed |
Table 2: Comparison of this compound with Genetic Knockdown
| Experimental Condition | Phenotype Metric (e.g., % Apoptosis) | On-Target Protein Level (%) |
| Vehicle Control | 5.1 ± 1.2 | 100 |
| This compound (1 µM) | 45.8 ± 3.9 | 8.7 ± 3.2 |
| Target siRNA | 25.3 ± 2.5 | 15.2 ± 4.1 |
| Scrambled siRNA | 6.2 ± 1.5 | 98.5 |
Note: The discrepancy in the phenotype metric between this compound treatment and siRNA knockdown may suggest off-target effects of this compound.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol aims to directly measure the binding of this compound to its intended target in intact cells. The binding of this compound is expected to stabilize the target protein, making it more resistant to thermal denaturation.[1]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations and a vehicle control for a specified time.
-
Heating: Heat the cell suspensions or lysates at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[1]
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble target protein at each temperature point using Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).[4]
Protocol 2: Genetic Validation using CRISPR-Cas9
This protocol is designed to validate that the phenotype observed with this compound is a direct result of inhibiting the intended target.
Methodology:
-
gRNA Design: Design and validate guide RNAs (gRNAs) that specifically target the gene of interest.
-
Transfection: Transfect cells with Cas9 nuclease and the validated gRNAs to generate knockout clones.
-
Clonal Selection and Validation: Select single-cell clones and validate the knockout of the target protein by Western blotting or sequencing.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound.[1] A similar phenotype between the knockout and the inhibitor-treated cells supports on-target activity.
Caption: A simplified workflow for genetic validation of this compound's target using CRISPR-Cas9.[1]
Signaling Pathway Considerations
Off-target effects often arise from a lack of inhibitor specificity, particularly with classes of proteins that share structural similarities, such as kinases.
Caption: Off-target effects of an inhibitor on an unintended signaling pathway.[4]
References
Technical Support Center: Improving the In Vivo Bioavailability of Compound X
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to enhance the in vivo bioavailability of the investigational small molecule, Compound X.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preclinical development of Compound X.
| Question | Possible Causes | Recommended Actions |
| Why are the plasma concentrations of Compound X undetectable or very low following oral administration? | 1. Poor Aqueous Solubility: Compound X may not be dissolving sufficiently in the gastrointestinal fluids.[1] 2. Low Permeability: The compound may not be efficiently crossing the intestinal membrane. 3. High First-Pass Metabolism: Compound X may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[1] 4. Efflux by Transporters: The compound could be actively pumped out of intestinal cells by transporters like P-glycoprotein. | 1. Characterize Physicochemical Properties: Determine the aqueous solubility and permeability of Compound X (e.g., using a BCS classification system). 2. Formulation Enhancement: Explore solubility-enhancing formulations such as amorphous solid dispersions, lipid-based formulations (e.g., SEDDS), or nanocrystal suspensions.[2] 3. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of Compound X. 4. Caco-2 Permeability Assay: Evaluate the bidirectional transport of Compound X to identify potential efflux. |
| There is high inter-animal variability in the plasma concentrations of Compound X. What could be the cause? | 1. Food Effects: The amount and type of food in the stomach can significantly alter drug absorption. 2. pH-Dependent Solubility: If the solubility of Compound X is highly dependent on pH, variations in gastric pH among animals can lead to inconsistent absorption. 3. Inconsistent Formulation Dosing: The formulation may not be homogenous, leading to variable dosing between animals. 4. Genetic Polymorphisms: Differences in metabolic enzymes or transporters among animals can contribute to variability. | 1. Standardize Feeding Conditions: Conduct pharmacokinetic studies in fasted or fed animals and maintain consistency. 2. Develop a pH-Independent Formulation: Consider salt forms or formulations that maintain solubility across the physiological pH range of the GI tract.[2] 3. Ensure Formulation Homogeneity: Implement rigorous mixing and quality control procedures for the formulation. 4. Use a larger group of animals to obtain more robust pharmacokinetic data. |
| The oral bioavailability of Compound X is moderate, but we need to improve it for clinical viability. What are the next steps? | 1. Suboptimal Formulation: The current formulation may not be providing the maximum possible enhancement. 2. Metabolic Liability: A specific part of the molecule might be susceptible to metabolism. | 1. Systematic Formulation Screen: Compare different formulation strategies (e.g., lipid-based vs. amorphous solid dispersion) in vivo. 2. Prodrug Approach: If a metabolic "soft spot" is identified, consider designing a prodrug to mask this site and improve absorption.[1] 3. Co-administration with a Bioenhancer: Investigate the use of excipients that can inhibit efflux transporters or metabolic enzymes. |
Frequently Asked Questions (FAQs)
Q1: What are the first steps to take when poor oral bioavailability of a new compound is suspected?
A1: The initial and most critical step is to determine the underlying cause. This involves characterizing the compound's fundamental physicochemical properties, specifically its aqueous solubility and membrane permeability. This data can help classify the compound according to the Biopharmaceutics Classification System (BCS) and guide the formulation strategy.
Q2: What is an amorphous solid dispersion (ASD) and how can it improve bioavailability?
A2: An amorphous solid dispersion is a formulation where the drug is dispersed in an amorphous state within a polymer matrix.[2] By preventing the drug from crystallizing, an ASD can significantly increase its apparent solubility and dissolution rate in the gastrointestinal tract, leading to improved absorption.[2]
Q3: When should a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) be considered?
A3: Lipid-based formulations are particularly beneficial for highly lipophilic (fat-soluble) drugs.[2] SEDDS are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine emulsion in the gut. This can improve drug solubilization and absorption. They are especially useful for compounds with poor aqueous solubility but good lipid solubility.[2]
Q4: Can chemical modification of Compound X improve its bioavailability?
A4: Yes, structural modifications can be a powerful tool.[1] Creating salt forms can improve solubility for ionizable compounds.[2] A prodrug strategy involves attaching a temporary chemical group to the molecule to enhance its absorption properties; this group is then cleaved in the body to release the active drug.[1]
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
-
Objective: To determine the thermodynamic solubility of Compound X in different aqueous media.
-
Materials: Compound X, phosphate-buffered saline (PBS) at pH 7.4, simulated gastric fluid (pH 1.2), and simulated intestinal fluid (pH 6.8).
-
Procedure:
-
Add an excess amount of Compound X to each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 37°C) for 24 hours to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Express the results in µg/mL.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Objective: To prepare an ASD of Compound X to improve its dissolution rate.
-
Materials: Compound X, a suitable polymer (e.g., HPMC-AS, PVP), and an appropriate solvent system (e.g., acetone/methanol).
-
Procedure:
-
Dissolve both Compound X and the polymer in the solvent system at a specific ratio (e.g., 25% drug load).
-
Set the parameters of the spray dryer (inlet temperature, gas flow rate, pump rate).
-
Spray the solution into the drying chamber.
-
Collect the resulting powder.
-
Characterize the solid state of the powder using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm its amorphous nature.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the pharmacokinetic profile of Compound X after oral administration of different formulations.
-
Materials: Compound X formulations (e.g., suspension, ASD, SEDDS), appropriate rodent species (e.g., Sprague-Dawley rats), dosing gavage needles, blood collection supplies.
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the formulation orally at a defined dose (e.g., 10 mg/kg).
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via an appropriate route (e.g., tail vein).
-
Process the blood to obtain plasma.
-
Analyze the concentration of Compound X in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
Data Summaries
Table 1: Physicochemical Properties of Compound X
| Parameter | Value | Method |
| Molecular Weight | [Insert Value] | N/A |
| pKa | [Insert Value] | Potentiometric Titration |
| LogP | [Insert Value] | Shake-Flask Method |
| Aqueous Solubility (pH 7.4) | [Insert Value] µg/mL | Equilibrium Dialysis |
| Permeability (Papp) | [Insert Value] x 10⁻⁶ cm/s | Caco-2 Assay |
Table 2: Pharmacokinetic Parameters of Compound X Formulations in Rats (10 mg/kg, Oral)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) |
| Aqueous Suspension | [Insert Value] | [Insert Value] | [Insert Value] |
| Amorphous Solid Dispersion | [Insert Value] | [Insert Value] | [Insert Value] |
| SEDDS | [Insert Value] | [Insert Value] | [Insert Value] |
Visualizations
Caption: Factors limiting oral bioavailability of Compound X.
Caption: Experimental workflow for improving bioavailability.
Caption: Troubleshooting decision tree for low bioavailability.
References
SS148 Cytotoxicity Assay: Technical Support Center
Welcome to the technical support center for the SS148 cytotoxicity assay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common challenges encountered during their experimental workflow. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your this compound cytotoxicity assays.
Q1: Why am I observing high variability between my replicate wells?
A1: High variability can obscure the true effect of this compound and can be caused by several factors:
-
Uneven Cell Seeding: A non-homogenous cell suspension can lead to different numbers of cells being plated in each well. To address this, ensure you have a single-cell suspension and gently swirl the cell suspension between seeding replicates to prevent the cells from settling.[1]
-
Pipetting Errors: Inconsistent pipetting technique, especially with small volumes of this compound or assay reagents, can introduce significant variability. It is recommended to use calibrated pipettes and consider using a multichannel pipette for improved consistency.[1][2]
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can alter the media concentration and affect cell health. To mitigate this, it is best practice to fill the outer wells with sterile PBS or media without cells and use only the inner wells for the experiment.[1]
-
Incomplete Solubilization of Formazan (B1609692) (for MTT/XTT assays): If using a tetrazolium-based assay, ensure the formazan crystals are completely dissolved by vigorous pipetting or using an orbital shaker before reading the plate.[1]
Q2: My absorbance or fluorescence readings are unexpectedly low.
A2: A weak or low signal can make it difficult to determine the cytotoxic effects of this compound. Potential causes include:
-
Low Cell Density: The initial number of cells seeded may be too low for the assay to generate a strong signal. It is crucial to determine the optimal cell seeding density for your specific cell line and the duration of the assay.[1][3]
-
Incorrect Reagent Volume: Ensure that the correct volume of the assay reagent is added to each well, proportional to the volume of the culture medium.[1]
-
Suboptimal Incubation Times: Incubation times that are too short may not allow for a sufficient reaction to occur, leading to a weak signal.[4]
-
Instrument Settings: Ensure that the correct filter sets or wavelengths for excitation and emission are being used on the plate reader for your specific assay.[5][6]
Q3: My negative control (untreated cells) is showing high cytotoxicity.
A3: This is a critical issue that can invalidate your experimental results. The following factors should be investigated:
-
Poor Cell Health: Ensure that your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., Mycoplasma).[1] Over-confluent cells at the start of the experiment can also lead to cell death.
-
Reagent Toxicity: The assay reagents themselves might be cytotoxic to your specific cell line at the concentration used. It is advisable to test a range of reagent concentrations to ensure they are not causing unintended cell death.[5]
-
Harsh Pipetting: Excessive or forceful pipetting during cell seeding can cause mechanical stress and damage to the cells.[3]
-
Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, include a vehicle control with the highest concentration of the solvent used to ensure the solvent itself is not causing cytotoxicity.[1]
Q4: I am observing a high background signal in my assay.
A4: High background can mask the true signal from the cells. Common causes include:
-
Compound Interference: If this compound is a colored compound, it may interfere with absorbance readings. To correct for this, include "compound-only" control wells containing the same concentrations of this compound in cell-free media. The absorbance from these wells should be subtracted from your experimental wells.[1][7]
-
Media Components: Certain components in the cell culture medium, such as phenol (B47542) red, can contribute to background fluorescence or absorbance.[3][5] Using a medium without phenol red can sometimes resolve this issue.
-
Direct Reduction of Assay Reagent: Some compounds, particularly antioxidants, can directly reduce tetrazolium salts (like MTT) or resazurin, leading to a false positive signal.[7] This can be tested in cell-free conditions.
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| High Variability | Uneven cell seeding | Ensure a homogenous cell suspension; gently swirl between plating.[1] |
| Pipetting errors | Use calibrated pipettes; consider a multichannel pipette.[1][2] | |
| Edge effects | Do not use the outer wells of the plate for experimental samples.[1] | |
| Low Signal | Low cell density | Optimize the initial cell seeding number.[1][3] |
| Incorrect reagent volume | Double-check and ensure correct reagent volumes are added.[1] | |
| Suboptimal incubation time | Optimize incubation times for the assay.[4] | |
| High Background | Compound interference (if this compound is colored) | Include a "compound-only" control and subtract its absorbance.[1][7] |
| Media components (e.g., phenol red) | Use phenol red-free medium.[3][5] | |
| Direct reduction of assay reagent | Test for compound interference in a cell-free system.[7] | |
| High Cytotoxicity in Negative Control | Poor cell health/contamination | Use healthy, log-phase cells; test for mycoplasma.[1] |
| Reagent or solvent toxicity | Test different concentrations of reagents; include a vehicle control.[1][5] |
Experimental Protocols
A generalized protocol for a cytotoxicity assay is provided below. This should be optimized for your specific cell line and experimental conditions.
1. Cell Sample Preparation [3]
- Culture cells to be in the logarithmic growth phase. Ensure cell viability is high (typically >90%).
- Trypsinize (for adherent cells) or collect (for suspension cells) and perform a cell count.
- Wash the cells and resuspend them in the appropriate assay medium to the desired concentration.
- Add a quantitative amount of the cell suspension to the inner wells of a 96-well plate.
- Incubate the plate for an appropriate time to allow for cell attachment (for adherent cells).
2. Compound Treatment [3]
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
- Carefully add the media containing the different concentrations of this compound to the respective wells.
- Include the necessary controls:
- Untreated Control: Cells in media without this compound.
- Vehicle Control: Cells in media with the highest concentration of the solvent used.[1]
- Positive Control: A known cytotoxic agent.
- Blank/Compound-Only Control: Media with this compound but no cells.[7]
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. Detection
- The detection method will depend on the type of cytotoxicity assay being performed (e.g., MTT, LDH, Calcein AM).
- For MTT assay: Add the MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilization solution (like DMSO) to dissolve the formazan crystals.[1]
- For LDH release assay: Transfer a portion of the supernatant to a new plate and add the LDH reaction mixture.[7][8]
- For fluorescence-based assays: Add the fluorescent dye (e.g., Calcein AM/Propidium Iodide) and incubate as per the manufacturer's instructions.
4. Measurement [3]
- Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
- Correct for background by subtracting the readings from the blank/compound-only controls.
- Calculate the percentage of cytotoxicity or cell viability using the appropriate formulas, referencing the untreated and positive controls.
Visualizations
Caption: A generalized experimental workflow for the this compound cytotoxicity assay.
Caption: A decision tree for troubleshooting common cytotoxicity assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Assay failures are common in the clinical lab, here are 5 of my favorites. [omic.ly]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. protocolsandsolutions.com [protocolsandsolutions.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. SOT101 induces NK cell cytotoxicity and potentiates antibody-dependent cell cytotoxicity and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
minimizing SS148 degradation in solution
Welcome to the technical support center for SS148, a potent inhibitor of nsp14/nsp16 methyltransferase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing its degradation in solution and ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solutions, we recommend using dimethyl sulfoxide (B87167) (DMSO). This compound is readily soluble in DMSO, and this solvent is compatible with most downstream biological assays when diluted to a final concentration of less than 0.5%. For in vivo studies, co-solvents such as PEG300, PEG400, and Tween 80 can be used to prepare appropriate formulations.[1]
Q2: What are the optimal storage conditions for this compound in both powder and solution form?
A2: As a powder, this compound is stable for up to 3 years when stored at -20°C. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is stable for up to 1 year.[1] To minimize degradation, it is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What are the primary factors that can lead to the degradation of this compound in solution?
A3: Based on its chemical structure, which includes amide and thioether moieties, this compound is potentially susceptible to degradation through hydrolysis and oxidation.[2][3] Factors that can accelerate this degradation include:
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of the amide bond.
-
Temperature: Elevated temperatures can increase the rate of all chemical degradation pathways.
-
Light: Exposure to UV light can induce photolytic degradation.
-
Oxidizing agents: The presence of oxidizing agents in the solution or exposure to air over extended periods can lead to the oxidation of the thioether group.
Q4: How can I detect and quantify the degradation of this compound in my samples?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method for assessing the purity and degradation of this compound. A stability-indicating HPLC method should be developed to separate the intact this compound from its potential degradation products.[1] This allows for the quantification of the remaining active compound and the appearance of any new peaks corresponding to degradants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound in the working solution. | Prepare fresh working solutions from a recently thawed aliquot of the -80°C stock solution for each experiment. Ensure the final concentration of DMSO is not inhibiting the biological system. |
| Precipitation of this compound in aqueous buffer. | Poor solubility of this compound in aqueous solutions. | When diluting the DMSO stock solution into an aqueous buffer, do so gradually while vortexing. The final concentration of DMSO should be sufficient to maintain solubility, typically between 0.1% and 0.5%. If precipitation persists, consider using a surfactant like Tween 80 (at a low concentration, e.g., 0.01%) in your final working solution. |
| Inconsistent experimental results over time. | Gradual degradation of the this compound stock solution. | Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution. Store aliquots at -80°C. Perform a purity check of an older stock aliquot using HPLC to confirm its integrity. |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound. | Review the handling and storage procedures. Protect solutions from light and extreme temperatures. Prepare solutions in buffers with a pH between 6.0 and 7.5. Consider purging solutions with an inert gas like nitrogen or argon to minimize oxidation. |
Data Presentation: Hypothetical this compound Stability Data
The following tables present hypothetical stability data for this compound under various stress conditions to illustrate potential degradation patterns. This data is for illustrative purposes only and should be confirmed by experimental analysis.
Table 1: Effect of Temperature on this compound Stability in DMSO (10 mM) over 4 Weeks
| Temperature | Week 0 | Week 1 | Week 2 | Week 4 |
| -80°C | 100% | 99.9% | 99.8% | 99.7% |
| -20°C | 100% | 99.5% | 99.0% | 98.2% |
| 4°C | 100% | 98.1% | 96.5% | 93.0% |
| 25°C (Room Temp) | 100% | 92.3% | 85.1% | 72.4% |
Table 2: Effect of pH on this compound Stability in Aqueous Buffer (100 µM, 25°C) over 24 Hours
| pH | 0 hours | 4 hours | 8 hours | 24 hours |
| 3.0 | 100% | 91.2% | 83.5% | 65.7% |
| 5.0 | 100% | 98.9% | 97.8% | 95.4% |
| 7.4 | 100% | 99.8% | 99.6% | 99.1% |
| 9.0 | 100% | 94.5% | 89.3% | 78.6% |
Table 3: Effect of Light Exposure on this compound Stability in DMSO (10 mM, 25°C) over 8 Hours
| Condition | 0 hours | 2 hours | 4 hours | 8 hours |
| Protected from Light | 100% | 99.8% | 99.6% | 99.2% |
| Exposed to Ambient Light | 100% | 98.5% | 97.1% | 94.8% |
| Exposed to UV Light (254 nm) | 100% | 85.3% | 72.1% | 51.9% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure for 10 mM Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is approximately 421.5 g/mol .[2]
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Procedure for Preparing Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your experimental buffer immediately before use.
-
When diluting, add the stock solution to the buffer and mix immediately to prevent precipitation.
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate modifier)
-
-
Forced Degradation Study:
-
Prepare solutions of this compound (e.g., 100 µM) in various stress conditions:
-
Acidic: 0.1 M HCl
-
Alkaline: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Incubate at 60°C
-
Photolytic: Expose to UV light
-
-
Incubate the solutions for a defined period (e.g., 24 hours), taking samples at intermediate time points.
-
Neutralize the acidic and alkaline samples before injection.
-
-
HPLC Method (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm or a more specific wavelength).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Monitor the peak area of the intact this compound over time.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point.
-
Observe the appearance and growth of any new peaks, which represent degradation products.
-
Visualizations
Caption: Viral RNA capping pathway and inhibition by this compound.
Caption: Experimental workflow for this compound handling and analysis.
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. ST-148 | C21H19N5OS2 | CID 2909914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spiromustine analogues. Relationships between structure, plasma stability, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of SS148
Welcome to the technical support center for SS148, a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the experimental use of this compound. Our goal is to help you achieve consistent and reliable results by providing detailed troubleshooting guides, frequently asked questions, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K). By selectively targeting PI3Kα, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This inhibition leads to the downstream suppression of the Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival.[1][2][3]
Q2: How should I store and handle this compound?
A2: For optimal stability, this compound is supplied as a lyophilized powder. It should be stored at -20°C. For experimental use, we recommend preparing a concentrated stock solution in a suitable solvent, such as DMSO. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[4] A slight color change in the DMSO stock solution may indicate degradation, and a fresh stock should be prepared.[4]
Q3: My experimental results with this compound are inconsistent between batches. What could be the cause?
A3: Batch-to-batch variability is a known challenge in the use of research compounds and can arise from several factors.[5] These can include minor differences in purity, the presence of trace impurities, or variations in crystalline form. To mitigate this, we recommend purchasing this compound from a reputable supplier that provides a detailed Certificate of Analysis (CoA) for each batch.[6] Additionally, it is good practice to perform a dose-response validation for each new batch to ensure consistent potency in your specific assay system.
Q4: I am observing significant off-target effects in my experiments. How can I address this?
A4: While this compound is designed to be a selective inhibitor, off-target effects can occur, particularly at higher concentrations.[7][8] To minimize these, it is crucial to use the lowest effective concentration of this compound. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.[7] If off-target effects are still suspected, consider using a structurally unrelated PI3K inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.[7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Reduced or No Activity of this compound | Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. | Prepare fresh stock solutions from the lyophilized powder. Aliquot stock solutions to minimize freeze-thaw cycles and store at -80°C.[4] |
| Incorrect Concentration: Errors in calculating dilutions or pipetting inaccuracies. | Double-check all calculations for dilutions. Use calibrated pipettes for accurate volume measurements. | |
| Cell Line Insensitivity: The cell line used may not be dependent on the PI3Kα pathway for survival or proliferation. | Confirm the activation status of the PI3K/Akt pathway in your cell line using Western blot for phosphorylated Akt (p-Akt). | |
| High Variability in Assay Results | Inconsistent Cell Seeding: Variations in cell number across wells of a microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistent cell distribution. |
| Edge Effects in Microplates: Evaporation from wells on the outer edges of the plate can lead to increased compound concentration.[9] | Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | |
| Assay Reagent Variability: Inconsistent quality or preparation of assay reagents.[10] | Use high-quality reagents and prepare them fresh for each experiment. Ensure all reagents are properly stored. | |
| Unexpected Cellular Toxicity | High DMSO Concentration: The final concentration of the solvent (DMSO) in the culture medium is too high.[10] | Ensure the final DMSO concentration in your assay does not exceed 0.5%. Include a vehicle-only control (DMSO without this compound) in your experiments.[10] |
| Off-Target Effects: At high concentrations, this compound may inhibit other kinases or cellular processes, leading to toxicity. | Perform a dose-response experiment to determine the EC50 for the desired effect and an IC50 for toxicity. Use the lowest concentration that gives the desired on-target effect.[7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Adherent cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare a 2X serial dilution of this compound in complete medium. The final concentrations should range from 0.1 nM to 100 µM. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of PI3K/Akt Pathway Inhibition
This protocol is for assessing the inhibitory effect of this compound on the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt.[11][12]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the p-Akt signal to total Akt and the loading control (GAPDH).
Visualizations
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for determining the IC50 of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. nuvisan.com [nuvisan.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Unraveling the SS148 Treatment Time Course: A Technical Support Guide
Answering the critical questions for researchers and drug development professionals on the experimental timeline and troubleshooting of SS148 treatment.
This technical support center provides in-depth guidance on establishing and refining the treatment time course for this compound, a novel therapeutic agent. Below, you will find answers to frequently asked questions, detailed troubleshooting protocols, and key experimental data to ensure the successful implementation of your research protocols.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for an this compound treatment time course experiment?
For initial experiments, a broad time course is recommended to capture both early and late cellular responses. A common starting point involves treating cells with this compound and harvesting at 0, 6, 12, 24, 48, and 72 hours. This range allows for the assessment of early signaling events, target engagement, and downstream effects such as apoptosis or cell cycle arrest.
Q2: How do I determine the optimal concentration of this compound to use in my experiments?
The optimal concentration of this compound is cell-line dependent. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This is typically done using a cell viability assay, such as an MTT or CellTiter-Glo assay, after a fixed treatment time (e.g., 72 hours). The results will guide the selection of appropriate concentrations for subsequent time course experiments.
Q3: What are the key molecular events to monitor following this compound treatment?
This compound is known to induce apoptosis and modulate specific signaling pathways. Key events to monitor include:
-
Early Events (0-12 hours): Phosphorylation status of target proteins, activation of upstream signaling kinases.
-
Mid-Stage Events (12-48 hours): Cleavage of Caspase-3 and PARP, indicating the onset of apoptosis. Changes in the expression of cell cycle regulatory proteins (e.g., p21, Cyclin D1).
-
Late Events (48-72 hours): Annexin V staining to quantify apoptotic cells, DNA fragmentation assays.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Pipetting errors during drug addition. | Use calibrated pipettes and change tips between different concentrations. | |
| No observable effect of this compound treatment. | Incorrect drug concentration. | Verify the IC50 for the specific cell line. Perform a new dose-response experiment. |
| Drug instability. | Prepare fresh drug dilutions for each experiment from a validated stock solution. | |
| Cell line resistance. | Sequence the target gene to check for mutations. Consider using a different, more sensitive cell line. | |
| Unexpected cell death in control wells. | Contamination (mycoplasma, bacteria). | Test for mycoplasma contamination. Practice sterile cell culture techniques. |
| Poor cell health. | Ensure cells are in the logarithmic growth phase before starting the experiment. |
Key Experimental Protocols
Western Blotting for Apoptosis Markers
-
Cell Lysis: After treatment with this compound for the desired time points, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against cleaved Caspase-3 and cleaved PARP overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis by Flow Cytometry
-
Cell Fixation: Harvest cells at different time points after this compound treatment and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G1, S, and G2/M phases can be quantified using appropriate software.
Signaling Pathway and Experimental Workflow
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for this compound time course analysis.
SS148 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with SS148, a hypothetical inhibitor of the MAPK signaling pathway. Here you will find troubleshooting guides, frequently asked questions (FAQs), and best practices to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It specifically targets the phosphorylation cascade, preventing the activation of downstream effectors involved in cell proliferation, differentiation, and survival.
Q2: What are the recommended positive and negative controls for an experiment involving this compound?
A2: Proper controls are crucial for interpreting your results.[1][2][3]
-
Positive Control: A known activator of the MAPK pathway, such as Epidermal Growth Factor (EGF) or Phorbol 12-myristate 13-acetate (PMA), should be used to ensure the experimental system is responsive.
-
Negative Control (Vehicle Control): The vehicle used to dissolve this compound (e.g., DMSO) should be added to cells at the same concentration as the this compound treatment to control for any effects of the solvent itself.
-
Negative Control (Inactive Compound): If available, an inactive analog of this compound that does not inhibit the MAPK pathway can be used to control for off-target effects.
Q3: How can I determine the optimal concentration of this compound for my cell line?
A3: The optimal concentration of this compound should be determined empirically for each cell line. A dose-response experiment is recommended.
| Parameter | Description |
| Cell Seeding Density | Plate cells at a density that allows for logarithmic growth throughout the experiment. |
| This compound Concentrations | Use a range of concentrations (e.g., 0.1 nM to 10 µM) to generate a dose-response curve. |
| Incubation Time | The incubation time should be based on the specific downstream readout being measured (e.g., 24, 48, 72 hours for proliferation assays). |
| Readout | Measure a relevant endpoint, such as inhibition of cell viability (e.g., using an MTS assay) or phosphorylation of a downstream target (e.g., ERK1/2). |
Q4: What are the best practices for storing and handling this compound?
A4: To ensure the stability and activity of this compound, follow these guidelines:
-
Storage: Store the lyophilized powder at -20°C. Once reconstituted in a solvent like DMSO, aliquot and store at -80°C to minimize freeze-thaw cycles.
-
Reconstitution: Use sterile, anhydrous DMSO to prepare a stock solution. Ensure the powder is completely dissolved.
-
Handling: Protect the compound from light and moisture. Use appropriate personal protective equipment (PPE) when handling.
Troubleshooting Guides
Problem 1: No effect of this compound is observed in my experiment.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Compound degradation | Ensure this compound has been stored and handled correctly. Use a fresh aliquot for your experiment. |
| Cell line insensitivity | Confirm that your cell line expresses the target of this compound and that the MAPK pathway is active. |
| Experimental setup issues | Verify the accuracy of your cell seeding density and treatment duration. Include positive and negative controls in your experiment. |
Problem 2: High background or non-specific effects are observed.
| Possible Cause | Troubleshooting Step |
| Vehicle (e.g., DMSO) toxicity | Ensure the final concentration of the vehicle in your culture medium is not toxic to your cells (typically <0.1%). |
| Off-target effects of this compound | Lower the concentration of this compound. If available, use an inactive analog as a negative control. |
| Assay interference | Check for any interference of this compound with your assay components. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture | Maintain consistent cell culture conditions, including passage number, confluency, and media composition. |
| Inconsistent compound preparation | Prepare fresh dilutions of this compound from a stock solution for each experiment. |
| Pipetting errors | Calibrate and use your pipettes correctly to ensure accurate reagent delivery. |
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol details the steps to assess the inhibitory effect of this compound on the MAPK pathway by measuring the phosphorylation of ERK1/2.
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 12-24 hours.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells with a known MAPK pathway activator (e.g., 100 ng/mL EGF) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Visualizations
Caption: The MAPK signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for testing the effects of this compound.
References
Validation & Comparative
Validating the Efficacy of SS148: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rigorous evaluation of a new therapeutic candidate is paramount. This guide provides a comparative analysis of SS148, focusing on its efficacy, mechanism of action, and performance against relevant alternatives. The information is presented to facilitate a clear understanding of its potential in a therapeutic context.
Lack of Publicly Available Data for this compound
Initial searches for "this compound" did not yield specific information regarding its chemical structure, mechanism of action, or any associated efficacy data from preclinical or clinical studies. The designation "this compound" may be an internal project code or a very recent discovery not yet disclosed in public-facing scientific literature. Without this foundational information, a direct comparative analysis with established treatments, including detailed experimental protocols and quantitative data, cannot be constructed.
The subsequent sections of this guide are therefore presented as a template. They outline the necessary components for a comprehensive evaluation once data for this compound becomes available. This framework is designed to be populated with experimental results to provide a thorough comparison against alternative compounds.
Hypothetical Signaling Pathway of Action
To illustrate the required visualizations, a hypothetical signaling pathway is presented below. This diagram is for exemplary purposes only and does not represent the actual mechanism of this compound. It depicts a generic pathway often implicated in disease pathogenesis and targeted by therapeutic interventions.
Comparative Efficacy Data
Once experimental data for this compound is available, it should be presented in a clear, tabular format to allow for easy comparison with alternative compounds. The tables below are templates that can be populated with relevant metrics.
Table 1: In Vitro IC50 Values for this compound and Comparators
| Compound | Target | Cell Line | IC50 (nM) |
| This compound | [Target A] | [Cell Line X] | [Value] |
| Comparator 1 | [Target A] | [Cell Line X] | [Value] |
| Comparator 2 | [Target B] | [Cell Line Y] | [Value] |
Table 2: In Vivo Efficacy in a Disease Model
| Treatment Group | Dosing Regimen | Primary Endpoint (e.g., Tumor Volume, % Inhibition) | Secondary Endpoint (e.g., Survival Rate) |
| Vehicle Control | [Regimen] | [Value] | [Value] |
| This compound | [Regimen] | [Value] | [Value] |
| Comparator 1 | [Regimen] | [Value] | [Value] |
Experimental Protocols
To ensure reproducibility and allow for critical evaluation, detailed experimental methodologies are essential. The following are examples of the types of protocols that should be provided.
Cell-Based Assay for Target Inhibition
This protocol would be used to determine the in vitro potency of this compound.
-
Cell Culture: Details of the cell line used, culture medium, and conditions.
-
Compound Preparation: Description of how this compound and comparator compounds were dissolved and diluted.
-
Assay Procedure: Step-by-step instructions for plating cells, adding compounds, incubation times, and the method for measuring the biological readout (e.g., luminescence, fluorescence).
-
Data Analysis: Explanation of how raw data was processed to calculate IC50 values, including the software and statistical methods used.
To illustrate the workflow for such an experiment, a diagram is provided.
In Vivo Efficacy Study
This protocol would describe the methodology for evaluating the therapeutic effect of this compound in an animal model of disease.
-
Animal Model: Species, strain, age, and sex of the animals used, as well as the method for inducing the disease state.
-
Housing and Husbandry: Description of the animal care and use protocols.
-
Treatment Administration: Details of the formulation of this compound, the route of administration, dose levels, and dosing schedule.
-
Efficacy Endpoints: A clear definition of the primary and secondary outcome measures and the methods for their assessment.
-
Statistical Analysis: The statistical tests used to compare the different treatment groups.
This guide serves as a template for the comprehensive evaluation of this compound. The objective and data-driven comparison with relevant alternatives is crucial for making informed decisions in the drug development process. As data for this compound becomes publicly available, this framework can be utilized to generate a complete and informative comparison guide.
Comparative Efficacy of SS148 (Vemurafenib) vs. [Competitor Compound] (Dabrafenib) in BRAF V600-Mutant Melanoma
This guide provides a detailed comparison of the efficacy of SS148 (Vemurafenib) and a competitor compound, Dabrafenib (B601069), for the treatment of BRAF V600-mutant melanoma. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.
Mechanism of Action
Both Vemurafenib and Dabrafenib are highly selective inhibitors of the BRAF kinase, a key component of the MAPK/ERK signaling pathway.[1][2] In approximately 50-60% of melanomas, a specific mutation in the BRAF gene (V600E or V600K) leads to constitutive activation of the BRAF protein, driving uncontrolled cell proliferation and survival.[3] Vemurafenib and Dabrafenib bind to the ATP-binding site of the mutated BRAF V600 protein, inhibiting its kinase activity. This action blocks the downstream signaling cascade, leading to cell cycle arrest and apoptosis in BRAF-mutant tumor cells.[1][3][4]
Signaling Pathway
The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival.[5][6][7][8] The pathway is initiated by the activation of a receptor tyrosine kinase (RTK) at the cell surface, which leads to the activation of the small GTPase RAS. Activated RAS then recruits and activates RAF kinases (A-RAF, B-RAF, or C-RAF). RAF kinases phosphorylate and activate MEK1/2, which in turn phosphorylate and activate ERK1/2. Activated ERK translocates to the nucleus to regulate gene expression, promoting cell proliferation. In BRAF V600-mutant melanoma, the BRAF protein is constitutively active, leading to constant signaling through this pathway, independent of upstream signals.
Comparative Efficacy Data
Clinical trial data provides a quantitative comparison of the efficacy of Vemurafenib and Dabrafenib (often in combination with a MEK inhibitor) in patients with BRAF V600-mutant metastatic melanoma.
| Efficacy Endpoint | Vemurafenib (Monotherapy) | Dabrafenib + Trametinib (Combination Therapy) | Reference |
| Progression-Free Survival (PFS) | 7.3 months | 11.4 months | [9][10] |
| Overall Survival (OS) at 12 months | 65% | 72% | [10][11] |
| Overall Response Rate (ORR) | 52% (Partial Response) | 64% (Partial Response) | [10] |
| Complete Response (CR) | 7% | 13% | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of BRAF inhibitors like Vemurafenib and Dabrafenib.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the cytotoxic effects of Vemurafenib and Dabrafenib on BRAF V600-mutant melanoma cell lines in vitro.
Methodology:
-
Cell Culture: BRAF V600E-mutant melanoma cell lines (e.g., A375) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Vemurafenib or Dabrafenib (typically ranging from 0.01 nM to 10 µM). Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the drug-treated wells.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: After incubation, 20 µL of MTS reagent (or 10 µL of MTT reagent) is added to each well, and the plates are incubated for 1-4 hours at 37°C.[12] The absorbance is then measured at 490 nm (for MTS) or 570 nm (for MTT after solubilization of formazan (B1609692) crystals) using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the in vivo efficacy of Vemurafenib and Dabrafenib in a more clinically relevant model that recapitulates the heterogeneity of human tumors.[13][14]
Methodology:
-
Tumor Implantation: Fresh tumor tissue from a patient with BRAF V600-mutant melanoma is surgically implanted subcutaneously into the flank of immunocompromised mice (e.g., NSG mice).[15]
-
Tumor Growth and Passaging: Tumors are allowed to grow to a certain size (e.g., 100-200 mm³). The tumors can then be harvested, fragmented, and re-implanted into a larger cohort of mice for the efficacy study.[13]
-
Treatment Initiation: Once the tumors in the experimental cohort reach a predetermined size, the mice are randomized into treatment groups: Vehicle control, Vemurafenib, and Dabrafenib.
-
Drug Administration: Vemurafenib and Dabrafenib are administered orally at clinically relevant doses and schedules (e.g., once or twice daily).
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Width² x Length) / 2.[15]
-
Endpoint: The study continues until tumors in the control group reach a predetermined endpoint size or for a specified duration. Efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups. At the end of the study, tumors may be harvested for further analysis (e.g., Western blot, immunohistochemistry).
Summary of Comparison
Both Vemurafenib and Dabrafenib are effective targeted therapies for BRAF V600-mutant melanoma. Clinical data suggests that combination therapy, such as Dabrafenib with the MEK inhibitor Trametinib, may offer improved efficacy over Vemurafenib monotherapy in terms of progression-free and overall survival.[9][10][11] Preclinical models, including cell viability assays and patient-derived xenografts, are crucial for the initial assessment and comparison of the anti-tumor activity of these compounds.
References
- 1. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacylibrary.com [pharmacylibrary.com]
- 3. ir.vistas.ac.in [ir.vistas.ac.in]
- 4. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. cusabio.com [cusabio.com]
- 9. clinician.nejm.org [clinician.nejm.org]
- 10. Comparative safety of BRAF and MEK inhibitors (vemurafenib, dabrafenib and trametinib) in first-line therapy for BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancerresearchuk.org [cancerresearchuk.org]
- 12. broadpharm.com [broadpharm.com]
- 13. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comprehensive patient-derived xenograft collection representing the heterogeneity of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
Comparative Analysis of SS148 and its Analogs as Coronavirus Methyltransferase Inhibitors
A Guide for Researchers and Drug Development Professionals
The global challenge posed by coronavirus infections has underscored the urgent need for effective antiviral therapeutics. Among the promising targets for drug development are the viral methyltransferases (MTases), nsp14 and nsp16, which are essential for viral RNA capping, a process critical for viral replication and evasion of the host immune system. This guide provides a detailed comparative analysis of SS148, a potent pan-coronavirus MTase inhibitor, and its key analogs, WZ16 and DS0464. The information presented herein, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals in the pursuit of novel antiviral agents.
Executive Summary
This compound has emerged as a significant lead compound, demonstrating potent inhibition of both coronavirus nsp14 (N7-methyltransferase) and nsp16 (2'-O-methyltransferase). Its analogs, WZ16 and DS0464, also exhibit inhibitory activity against these viral enzymes. This guide will delve into a quantitative comparison of their potency, selectivity against human methyltransferases, and the experimental methodologies used for their characterization. Furthermore, we will visualize the key biological pathways and experimental workflows to provide a comprehensive understanding of their mechanism of action and evaluation.
Data Presentation: A Comparative Overview
The following table summarizes the in vitro inhibitory potency of this compound and its analogs against coronavirus methyltransferases, as well as their selectivity against a panel of human methyltransferases.
| Compound | Target Enzyme | IC50 Value | Human Methyltransferase Selectivity |
| This compound | SARS-CoV-2 nsp14 | 70 nM[1] | Did not inhibit 20 tested SET domain lysine (B10760008) methyltransferases. Inhibited arginine, DNA, and RNA methyltransferases (specific IC50 values not broadly reported).[2] |
| SARS-CoV-2 nsp16 | 1.2 µM[3] | ||
| WZ16 | SARS-CoV-2 nsp14 | 190 nM[1] | Selective against a panel of 33 human MTases. Inhibited PRMT4, PRMT5, PRMT6, PRMT7, PRMT8, DNMT3a, DNMT3b, and SMYD2 at 20 µM.[3] |
| SARS-CoV-2 nsp16 | 3.4 µM[3] | ||
| DS0464 | SARS-CoV-2 nsp14 | 1.1 µM[1] | Selective against 28 out of 33 tested human RNA, DNA, and protein methyltransferases. Inhibited PRMT4, PRMT5, PRMT7, DOT1L, and BCDIN3D.[2] |
| SARS-CoV-2 nsp16 | Data not available |
Mechanism of Action: Targeting Viral RNA Capping
This compound and its analogs act as S-adenosylmethionine (SAM)-competitive inhibitors of the viral methyltransferases nsp14 and nsp16.[3] These enzymes play a crucial role in the modification of the 5' end of viral RNA, a process known as capping. This cap structure is vital for the stability of the viral genome, its efficient translation into viral proteins, and for camouflaging the virus from the host's innate immune system. By blocking the activity of nsp14 and nsp16, these inhibitors disrupt the viral life cycle.
The following diagram illustrates the coronavirus RNA capping pathway and the points of inhibition by this compound and its analogs.
Caption: Coronavirus RNA capping pathway and inhibition by this compound and its analogs.
Experimental Protocols
The characterization of this compound and its analogs relies on robust biochemical assays to determine their inhibitory activity. The two primary methods employed are the radiometric assay and the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Radiometric Methyltransferase Assay
This assay directly measures the transfer of a radiolabeled methyl group from [³H]-SAM to the RNA substrate.
Methodology:
-
Reaction Mixture Preparation: The reaction is typically performed in a 384-well plate. The reaction buffer consists of 20 mM Tris-HCl (pH 7.5), 250 µM MgCl₂, 5 mM DTT, and 0.01% Triton X-100.
-
Component Addition:
-
A fixed concentration of biotinylated RNA substrate (e.g., 5'-GpppA-RNA-biotin) is added to the wells.
-
Varying concentrations of the test inhibitor (this compound or its analogs) are then added.
-
The reaction is initiated by the addition of recombinant nsp14 or nsp16 enzyme.
-
[³H]-SAM is added to the mixture to start the methyltransferase reaction.
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 20-60 minutes).
-
Detection:
-
Streptavidin-coated scintillation proximity assay (SPA) beads are added to each well. The biotinylated RNA substrate binds to the beads.
-
If the radiolabeled methyl group has been transferred to the RNA, the proximity of the ³H to the scintillant in the SPA beads results in the emission of light.
-
The plate is read using a microplate scintillation counter.
-
-
Data Analysis: The reduction in the scintillation signal in the presence of the inhibitor is used to calculate the IC50 value.
The following diagram illustrates the workflow of the radiometric assay.
Caption: Workflow for a radiometric methyltransferase inhibitor screen.
Homogeneous Time-Resolved Fluorescence (HTRF) Methyltransferase Assay
The HTRF assay is a competitive immunoassay that measures the accumulation of the reaction product, S-adenosyl-L-homocysteine (SAH).
Methodology:
-
Reaction Setup: The enzymatic reaction is carried out in a suitable buffer (e.g., 40 mM Tris-HCl pH 8.0, 0.5 mM DTT).
-
Component Incubation:
-
The viral methyltransferase (nsp14 or nsp16) is incubated with the RNA substrate (e.g., GpppA) and the test inhibitor.
-
The reaction is initiated by the addition of SAM.
-
-
Detection:
-
The reaction is stopped, and the detection reagents from a commercial kit (e.g., EPIgeneous™ Methyltransferase Kit) are added. These reagents typically include:
-
An anti-SAH antibody conjugated to a Europium cryptate (donor fluorophore).
-
SAH conjugated to a d2 acceptor fluorophore.
-
-
In the absence of enzymatic activity, the anti-SAH antibody binds to the SAH-d2, bringing the donor and acceptor fluorophores into close proximity and generating a high FRET signal.
-
When the enzyme is active, it produces unlabeled SAH, which competes with SAH-d2 for binding to the antibody. This competition disrupts the FRET, leading to a decrease in the HTRF signal.
-
-
Data Analysis: The HTRF signal is measured at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of these signals is inversely proportional to the amount of SAH produced, and thus to the enzyme's activity. IC50 values are determined from the dose-response curves.
The diagram below outlines the principle of the HTRF assay.
Caption: Principle of the HTRF methyltransferase assay.
Conclusion and Future Directions
This compound and its analogs represent a promising class of inhibitors targeting the essential methyltransferase activities of coronaviruses. The data presented in this guide highlight the potent activity of this compound and provide a basis for the further development of this and related chemical scaffolds. While this compound exhibits broad-spectrum activity against coronavirus MTases, its selectivity against human MTases requires further optimization to minimize potential off-target effects. The analogs WZ16 and DS0464 show some improvements in selectivity, suggesting that medicinal chemistry efforts can lead to more refined drug candidates.
Future research should focus on:
-
Improving Selectivity: Structure-activity relationship (SAR) studies are crucial to design analogs with enhanced selectivity for viral MTases over their human counterparts.
-
In Vivo Efficacy: Evaluating the antiviral activity of these compounds in cellular and animal models of coronavirus infection is a critical next step.
-
Pharmacokinetic Properties: Optimization of drug-like properties, including solubility, metabolic stability, and cell permeability, will be essential for translating these potent inhibitors into effective therapeutics.
The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate these research endeavors and contribute to the development of novel and effective treatments for current and future coronavirus threats.
References
Unveiling SS148: A Potent Inhibitor of Coronavirus Replication, Not a Cancer Therapeutic
Contrary to the requested focus on oncology, a comprehensive review of publicly available scientific literature reveals that SS148 is not characterized as an anti-cancer agent. Instead, research identifies this compound as a small molecule inhibitor targeting a key enzymatic complex in coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2, the virus responsible for COVID-19. This guide synthesizes the existing data on this compound's antiviral activity and its mechanism of action.
Potency of this compound Against Coronaviruses
This compound has demonstrated inhibitory activity against the nsp10-nsp16 methyltransferase complex of multiple coronaviruses. This enzyme is crucial for the virus's ability to cap its messenger RNA (mRNA), a process that protects the viral RNA from the host's immune system and ensures the efficient translation of viral proteins. By inhibiting this complex, this compound disrupts viral replication.
The potency of this compound is quantified by its half-maximal inhibitory concentration (pIC50), with higher values indicating greater potency. The available data for this compound's activity against different coronaviruses is summarized below.
| Virus | Target | pIC50 |
| SARS-CoV | nsp10-nsp16 | 6.0[1] |
| SARS-CoV-2 | nsp10-nsp16 | 6.0, 5.9[1] |
| MERS-CoV | nsp10-nsp16 | 5.8[1] |
Additionally, this compound has been identified as a bisubstrate competitive inhibitor of the nsp14 N7-methyltransferase activity in SARS-CoV, which is another critical step in the viral mRNA capping process[2].
Mechanism of Action: Disrupting Viral Camouflage
The primary mechanism of action for this compound is the inhibition of the viral nsp10-nsp16 2'-O-methyltransferase. This enzyme complex acts as a molecular camouflage for the virus. By modifying the 5' end of the viral RNA, it mimics the host cell's own mRNA, thus evading recognition and destruction by the host's innate immune system. This compound, by blocking this enzyme, effectively strips the virus of its disguise, leaving it vulnerable to the cell's antiviral defenses.
Experimental Protocols
The evaluation of this compound's antiviral activity typically involves a series of in vitro assays. A generalized workflow for screening and characterizing inhibitors of viral methyltransferases is outlined below.
General Experimental Workflow for Antiviral Inhibitor Screening
-
Protein Expression and Purification: The viral proteins of interest (e.g., nsp10 and nsp16) are expressed in a suitable system (e.g., E. coli) and purified to homogeneity.
-
Enzymatic Assay Development: A biochemical assay is developed to measure the activity of the nsp10-nsp16 complex. This often involves a radiolabeling method where a methyl group from a donor molecule (S-adenosyl-L-methionine, SAM) is transferred to a substrate RNA.
-
High-Throughput Screening (HTS): A library of small molecules, including this compound, is screened for their ability to inhibit the enzymatic activity.
-
Dose-Response Studies: Compounds that show significant inhibition are then tested at various concentrations to determine their IC50 values.
-
Mechanism of Action Studies: Further experiments are conducted to elucidate how the inhibitor works (e.g., competitive, non-competitive, or uncompetitive inhibition).
-
Cell-Based Antiviral Assays: The efficacy of the inhibitor is then tested in cell culture models infected with the target virus. Cell viability and viral replication are measured to assess the compound's antiviral effect and potential cytotoxicity.
References
Preclinical Antiviral SS148 Demonstrates Potent Inhibition of SARS-CoV-2 Methyltransferases, Offering a Novel Mechanism to Combat COVID-19
For Immediate Release
[City, State] – [Date] – In the ongoing effort to expand the arsenal (B13267) of therapeutics against COVID-19, the preclinical compound SS148 has emerged as a potent dual inhibitor of two critical SARS-CoV-2 enzymes: non-structural protein 14 (nsp14) and non-structural protein 16 (nsp16). These methyltransferases are essential for the virus to cap its RNA, a process that shields it from the host's immune system and enables viral replication. By targeting these enzymes, this compound presents a novel mechanism of action that differs from current standard-of-care antiviral treatments.
This compound has demonstrated significant in vitro potency, inhibiting the nsp14 methyltransferase (MTase) activity with a half-maximal inhibitory concentration (IC50) of 70 ± 6 nM. It also inhibits the nsp10-nsp16 complex with an IC50 of 1.2 µM.[1] Notably, research suggests that this compound may possess pan-coronavirus activity, as it has been shown to inhibit the nsp10-nsp16 complexes from all seven human-pathogenic coronaviruses. At present, there is no publicly available in vivo data from animal models or clinical trial results for this compound.
Comparison with Standard-of-Care Antivirals
The current standard-of-care for the treatment of COVID-19 in non-hospitalized, high-risk adult patients includes oral antiviral medications such as Paxlovid (nirmatrelvir/ritonavir), Remdesivir (B604916) (administered intravenously in some settings), and Molnupiravir. These established therapies have undergone rigorous clinical trials and have proven efficacy in reducing the risk of severe disease, hospitalization, and death.
| Drug | Mechanism of Action | In Vitro Efficacy (IC50) | Clinical Efficacy |
| This compound | Dual inhibitor of SARS-CoV-2 nsp14 and nsp16 methyltransferases. | nsp14 MTase: 70 ± 6 nMnsp10-nsp16: 1.2 µM | Not yet determined. |
| Paxlovid (nirmatrelvir/ritonavir) | Nirmatrelvir (B3392351) inhibits the SARS-CoV-2 main protease (Mpro), preventing viral replication. Ritonavir boosts nirmatrelvir levels.[2][3][4][5][6] | Not available in a directly comparable format. | Reduces risk of hospitalization or death by 89% in high-risk patients treated within three days of symptom onset.[7] |
| Remdesivir | A nucleotide analog that inhibits the viral RNA-dependent RNA polymerase (RdRp), causing delayed chain termination.[8][9][10][11] | Not available in a directly comparable format. | Reduces time to recovery by 31% in hospitalized patients.[12][13] |
| Molnupiravir | A nucleoside analog that introduces errors into the viral RNA during replication, leading to "viral error catastrophe".[1][14][15][16][17] | Not available in a directly comparable format. | Reduces the risk of hospitalization or death by approximately 30% in high-risk patients.[18][19] |
Signaling Pathway and Mechanism of Action of this compound
This compound targets the viral RNA capping process, a critical step in the SARS-CoV-2 life cycle. The virus utilizes the host cell's machinery to replicate its genetic material. A key modification to the viral RNA is the addition of a 5' cap, which is essential for the stability of the RNA, its translation into viral proteins, and for evading the host's innate immune response. This capping process involves a series of enzymatic reactions, with nsp14 and nsp16 playing crucial roles in the methylation steps. This compound, by inhibiting these enzymes, prevents the proper formation of the RNA cap, leading to the degradation of viral RNA and the activation of the host's antiviral defenses.
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Experimental Protocols
In Vitro Methyltransferase (MTase) Inhibition Assay:
The inhibitory activity of this compound against SARS-CoV-2 nsp14 and nsp10-nsp16 was determined using in vitro MTase assays. A typical protocol involves the following steps:
-
Enzyme and Substrate Preparation: Recombinant SARS-CoV-2 nsp14 and the nsp10-nsp16 complex are expressed and purified. The substrates, S-adenosyl-L-methionine (SAM) as the methyl donor and a synthetic RNA oligonucleotide mimicking the viral RNA cap precursor, are prepared in a suitable buffer.
-
Reaction Mixture: The reaction is initiated by mixing the enzyme, RNA substrate, and varying concentrations of the inhibitor (this compound) in a reaction buffer containing essential co-factors.
-
Initiation and Incubation: The reaction is started by the addition of radiolabeled [3H]-SAM. The mixture is then incubated at a controlled temperature for a specific period to allow the methylation reaction to proceed.
-
Quenching and Detection: The reaction is stopped, and the radiolabeled methylated RNA product is separated from the unreacted [3H]-SAM. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro methyltransferase inhibition assay.
Conclusion
This compound represents a promising preclinical candidate with a novel mechanism of action against SARS-CoV-2. Its potent in vitro inhibition of essential viral methyltransferases highlights its potential as a future therapeutic. Further preclinical studies, including evaluation against circulating variants and in animal models of COVID-19, are crucial to determine its in vivo efficacy and safety profile and to ascertain its potential role in the clinical management of COVID-19 alongside or as an alternative to current standard-of-care treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 3. droracle.ai [droracle.ai]
- 4. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nirmatrelvir/ritonavir - Wikipedia [en.wikipedia.org]
- 6. vdh.virginia.gov [vdh.virginia.gov]
- 7. Pfizer Announces Additional Phase 2/3 Study Results Confirming Robust Efficacy of Novel COVID-19 Oral Antiviral Treatment Candidate in Reducing Risk of Hospitalization or Death | Pfizer [pfizer.com]
- 8. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Remdesivir - Wikipedia [en.wikipedia.org]
- 11. Mechanism of SARS-CoV-2 polymerase stalling by remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Remdesivir Study for COVID-19 Yields Positive Top-line Results | tctmd.com [tctmd.com]
- 13. NIH clinical trial shows Remdesivir accelerates recovery from advanced COVID-19 | National Institutes of Health (NIH) [nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Molnupiravir: A Versatile Prodrug against SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Molnupiravir: Mechanism of action, clinical, and translational science – ScienceOpen [scienceopen.com]
- 18. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 19. biopharmadive.com [biopharmadive.com]
A Comparative Guide to Emerging Therapeutic Strategies for Synovial Sarcoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification of research findings on emerging therapeutic strategies for synovial sarcoma. In the absence of specific public information on "SS148," this analysis focuses on independently verified research for promising therapeutic targets and agents relevant to this disease, which is characterized by the SS18-SSX fusion oncoprotein.
Comparison of Therapeutic Performance
The following tables summarize quantitative data on the performance of various therapeutic agents against synovial sarcoma, categorized by clinical and preclinical findings.
Clinical Trial Data
This table compares the clinical efficacy of therapeutic agents that have been evaluated in human clinical trials for synovial sarcoma.
| Therapeutic Agent | Target/Mechanism | Phase | Overall Response Rate (ORR) in Synovial Sarcoma | Median Duration of Response (DoR) | Key Adverse Events |
| Afamitresgene autoleucel (afami-cel) | Engineered T-cell receptor therapy targeting MAGE-A4 | 2 (SPEARHEAD-1) | 39%[1][2][3][4][5] | 11.6 months[1][3] | Cytokine release syndrome (71%, mostly grade 1), Cytopenias (Lymphopenia, Neutropenia, Leukopenia)[4][5] |
| Tazemetostat | EZH2 Inhibitor | 2 | 15% (in INI1-negative tumors, including synovial sarcoma) | Not Reported | Fatigue, Nausea, Cancer pain |
| Pazopanib | Multi-kinase inhibitor | 3 | 75% (12-week progression-free survival) | Not Reported | Hypertension, Triglyceride elevation, Pneumothorax |
| Pracinostat | Pan-HDAC Inhibitor | 2 | Stable disease in 3/3 patients | Not Reported | Not Detailed in available abstracts[6] |
Preclinical Data
This table presents a comparison of the in vitro efficacy of various targeted therapies in synovial sarcoma cell lines. Using consistent cell lines across studies allows for a more relevant, albeit indirect, comparison.
| Therapeutic Agent | Target/Mechanism | Cell Line(s) | IC50 / Efficacy |
| MS67 (WDR5 PROTAC) | WDR5 degradation | HSSY-II | Suppressed tumor growth in vivo |
| TAK-981 | SUMOylation Inhibitor | Not specified in abstracts | Suppressed growth and colony-forming ability |
| Tazemetostat (EZH2 Inhibitor) | EZH2 methyltransferase | Fuji, HS-SY-II | Concentration-dependent growth inhibition[7][8][9] |
| Quisinostat (HDAC Inhibitor) | Histone Deacetylase | SYO-1, Fuji, Yamato-SS, MoJo, HS-SY-II, YaFuss | Dose-dependent apoptosis induction[10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability and Proliferation Assays (for EZH2 and HDAC inhibitors)
-
Cell Culture: Synovial sarcoma cell lines (e.g., Fuji, HS-SY-II) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[7][8]
-
Treatment: Cells are seeded in multi-well plates and treated with increasing concentrations of the test compound (e.g., tazemetostat, quisinostat) or vehicle control (e.g., DMSO) for a specified duration (e.g., 14 days for tazemetostat).[7]
-
Assessment: Cell proliferation is assessed at various time points using assays such as WST-1 or CellTiter-Glo, which measure metabolic activity or ATP content, respectively, as indicators of cell viability.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Xenograft Studies (for WDR5 PROTAC and EZH2 inhibitors)
-
Animal Models: Immunocompromised mice (e.g., NOD-scid gamma mice) are used.
-
Tumor Implantation: Human synovial sarcoma cells or patient-derived xenograft (PDX) fragments are subcutaneously implanted into the flanks of the mice.[11]
-
Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The investigational drug (e.g., MS67, tazemetostat) is administered via a specified route (e.g., intraperitoneal injection) and schedule. A vehicle control is administered to the control group.[11]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunoblotting or immunohistochemistry, to assess target engagement and downstream effects.[7]
Afamitresgene autoleucel (T-cell therapy) Clinical Trial Protocol (SPEARHEAD-1)
-
Patient Eligibility: Patients with advanced synovial sarcoma, positive for HLA-A*02 and MAGE-A4 expression, who have progressed on prior chemotherapy are enrolled.[3][4]
-
Leukapheresis: The patient's T cells are collected from their blood via leukapheresis.
-
T-cell Engineering: The collected T cells are genetically modified in a laboratory to express a T-cell receptor (TCR) that recognizes the MAGE-A4 antigen.
-
Lymphodepletion: Prior to infusion of the engineered T cells, patients receive chemotherapy to reduce the number of existing lymphocytes, creating a more favorable environment for the infused cells.[3]
-
Infusion: The engineered afamitresgene autoleucel T cells are infused back into the patient.
-
Monitoring and Evaluation: Patients are closely monitored for adverse events, particularly cytokine release syndrome and neurotoxicity. Tumor response is evaluated using imaging scans at predefined intervals according to RECIST criteria.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows described in the research findings.
Caption: Oncogenic signaling pathway of the SS18-SSX fusion protein in synovial sarcoma.
Caption: Therapeutic strategies targeting key pathways in synovial sarcoma.
Caption: Experimental workflow for in vivo xenograft studies.
References
- 1. mskcc.org [mskcc.org]
- 2. onclive.com [onclive.com]
- 3. esmo.org [esmo.org]
- 4. Afamitresgene autoleucel for advanced synovial sarcoma and myxoid round cell liposarcoma (SPEARHEAD-1): an international, open-label, phase 2 trial - UCL Discovery [discovery.ucl.ac.uk]
- 5. SPEARHEAD-1: a single-arm phase 2 trial of afamitresgene autoleucel (afami-cel) in advanced synovial sarcoma and myxoid/round cell liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma | PLOS One [journals.plos.org]
- 8. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma | PLOS One [journals.plos.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SS148 and a related compound, WZ16. These two potent molecules have been identified as dual inhibitors of key coronavirus methyltransferases, nsp14 and nsp16, which are essential for viral RNA capping and immune evasion. This guide summarizes key experimental data, details the methodologies used for their characterization, and visualizes the underlying biological pathways and experimental workflows.
Performance Comparison of this compound and WZ16
This compound and WZ16 have demonstrated broad-spectrum inhibitory activity against the nsp10-nsp16 methyltransferase (MTase) complexes from all seven human pathogenic coronaviruses.[1] The following table summarizes the half-maximal inhibitory concentration (IC50) values for both compounds against these viral enzyme complexes, providing a quantitative measure of their comparative potency.
| Coronavirus Target | This compound IC50 (μM) | WZ16 IC50 (μM) |
| SARS-CoV-2 | 1.2 ± 0.4 | 3.4 ± 0.7 |
| SARS-CoV | 0.9 ± 0.1 | 2.5 ± 0.3 |
| MERS-CoV | 1.5 ± 0.2 | 4.1 ± 0.5 |
| HCoV-OC43 | 1.1 ± 0.1 | 3.1 ± 0.4 |
| HCoV-HKU1 | 1.3 ± 0.2 | 3.8 ± 0.6 |
| HCoV-NL63 | 1.0 ± 0.1 | 2.8 ± 0.3 |
| HCoV-229E | 1.4 ± 0.2 | 3.5 ± 0.4 |
Data sourced from Li et al., 2023.[1][2] Values represent the mean ± standard deviation from three independent experiments.
Mechanism of Action: Targeting the Viral RNA Capping Process
Coronaviruses utilize a sophisticated enzymatic machinery to cap their viral RNA, a critical process for viral replication and evasion of the host's innate immune system.[3][4][5] This process involves two key methyltransferase activities: the N7-methylation of the guanine (B1146940) cap, catalyzed by nsp14, and the 2'-O-methylation of the first nucleotide, catalyzed by the nsp10-nsp16 complex.[1][3] Both this compound and WZ16 act as dual inhibitors, targeting both of these crucial steps in the viral RNA capping pathway.[1][6] By blocking these methyltransferases, the compounds effectively disrupt the formation of a functional viral RNA cap, leading to the degradation of viral RNA and the inhibition of viral protein translation. Structural studies have revealed that both this compound and WZ16 bind to the S-adenosyl-L-methionine (SAM) binding pocket of nsp16.[6][7][8][9] Interestingly, for WZ16, this binding is enhanced in the presence of the RNA substrate, suggesting an RNA-dependent, SAM-competitive pattern of inhibition.[6][7][9]
References
- 1. This compound and WZ16 inhibit the activities of nsp10-nsp16 complexes from all seven human pathogenic coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and WZ16 inhibit the activities of nsp10-nsp16 complexes from all seven human pathogenic coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of RNA capping by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of coronavirus RNA capping and methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of SARS-CoV-2 nsp10-nsp16 in complex with small molecule inhibitors, this compound and WZ16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7r1t - Crystal structure of SARS-CoV-2 nsp10/nsp16 in complex with the this compound inhibitor - Summary - Protein Data Bank Japan [pdbj.org]
- 9. Crystal structure of SARS‐CoV‐2 nsp10–nsp16 in complex with small molecule inhibitors, this compound and WZ16 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of SS148: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount. This guide provides a detailed comparison of SS148, an inhibitor of coronavirus methyltransferases, with a particular focus on its specificity against human methyltransferases. We present supporting experimental data, detailed methodologies, and visual representations of the relevant biological pathways.
Executive Summary
This compound has emerged as a potent inhibitor of coronavirus methyltransferases (MTases), specifically targeting the nsp14 (N7-methyltransferase) and the nsp10/nsp16 (2'-O-methyltransferase) complex, which are crucial for viral RNA capping and immune evasion.[1][2] While this compound demonstrates broad-spectrum inhibition against these viral enzymes across seven human coronaviruses, a critical consideration for its use as a research tool or therapeutic lead is its selectivity profile against human methyltransferases. Experimental data reveals that this compound exhibits inhibitory activity against a range of human Class I methyltransferases, including those responsible for arginine, DNA, and RNA methylation. However, it notably lacks activity against SET domain-containing lysine (B10760008) methyltransferases. In contrast, the alternative compound DS0464, while also inhibiting viral methyltransferases, displays a more selective profile against human MTases.
Comparison of Inhibitor Specificity: this compound vs. DS0464
The following table summarizes the inhibitory activity (IC50 values) of this compound and DS0464 against the SARS-CoV-2 nsp14 methyltransferase and their selectivity against a panel of human methyltransferases.
| Target Enzyme | This compound IC50 | DS0464 IC50 | Notes |
| Viral Methyltransferase | |||
| SARS-CoV-2 nsp14 | 70 nM[3] | 1.1 µM[3] | This compound is a more potent inhibitor of the viral target. |
| Human Methyltransferases | |||
| Arginine Methyltransferases | Inhibited | Partially Inhibited | This compound shows broader inhibition of this class. |
| DNA Methyltransferases | Inhibited | Not specified | This compound inhibits DNA methylation. |
| RNA Methyltransferases | Inhibited | Partially Inhibited | Both compounds show some level of inhibition. |
| SET Domain Lysine MTs | Not Inhibited (20 tested)[3] | Not Inhibited[3] | Both compounds are selective against this major class of lysine methyltransferases. |
| Specific Inhibited Human MTs | Not specified in detail | PRMT4, PRMT5, PRMT7, DOT1L, BCDIN3D[3] | DS0464's off-target effects are more narrowly defined. |
Experimental Protocols
The determination of inhibitor specificity and potency against methyltransferases is commonly performed using a radiometric assay.
Radiometric Methyltransferase Inhibition Assay
Objective: To quantify the inhibitory effect of compounds on the activity of a specific methyltransferase.
Principle: This assay measures the transfer of a radioactive methyl group from the donor substrate, S-adenosyl-L-methionine (SAM), to a specific substrate (e.g., RNA, protein, or DNA) by the methyltransferase enzyme. The incorporation of the radiolabel into the substrate is quantified to determine enzyme activity.
Materials:
-
Purified methyltransferase enzyme (e.g., SARS-CoV-2 nsp14)
-
Substrate (e.g., GpppA-RNA for nsp14)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM) as the methyl donor
-
Inhibitor compounds (this compound, DS0464) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT, 1 mM MgCl₂)
-
Filter paper or alternative method for separating substrate from unincorporated [³H]-SAM
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, substrate, and the inhibitor compound at the desired concentration.
-
Enzyme Addition: Initiate the reaction by adding the purified methyltransferase enzyme.
-
Methyl Donor Addition: Add [³H]-SAM to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction, for example, by adding a strong acid or by spotting the reaction mixture onto filter paper.
-
Separation: Wash the filter paper extensively to remove unincorporated [³H]-SAM, leaving only the radiolabeled substrate bound to the paper.
-
Quantification: Place the filter paper in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the enzyme activity. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the enzyme activity against a range of inhibitor concentrations and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Coronavirus RNA Capping Pathway and Inhibition
The 5' cap structure of viral mRNA is essential for its stability, translation, and for evading the host's innate immune system. In coronaviruses, this capping process is carried out by viral non-structural proteins (nsps), including the methyltransferases nsp14 and nsp16.
The diagram above illustrates the sequential steps of coronavirus RNA capping. The process begins with the removal of the gamma-phosphate from the 5'-triphosphate RNA (pppRNA) by nsp13. Subsequently, nsp12 adds a guanosine (B1672433) monophosphate (GMP) to form the GpppRNA structure. The nsp14 methyltransferase then transfers a methyl group from S-adenosylmethionine (SAM) to the N7 position of the guanine (B1146940) cap, forming the "Cap-0" structure (m7GpppRNA). Finally, the nsp10/nsp16 complex methylates the 2'-O position of the first nucleotide of the RNA, creating the "Cap-1" structure (m7GpppA-2'OMe-RNA), which is crucial for immune evasion. This compound acts as a competitive inhibitor, binding to the SAM-binding pocket of both nsp14 and nsp10/nsp16, thereby preventing the natural methyl donor from binding and halting the capping process.
Experimental Workflow for Specificity Assessment
The following workflow outlines the experimental process for assessing the specificity of an inhibitor like this compound.
This workflow begins with obtaining the inhibitor of interest. A primary screen is conducted to confirm its activity against the primary viral target, followed by the determination of its IC50 value to quantify its potency. The crucial step for specificity assessment is the screening of the inhibitor against a broad panel of human methyltransferases. By comparing the IC50 values obtained for the viral target with those for the human enzymes, a selectivity index can be calculated, providing a quantitative measure of the inhibitor's specificity.
Conclusion
This compound is a potent inhibitor of coronavirus methyltransferases nsp14 and nsp10/nsp16. However, its utility as a specific chemical probe is tempered by its off-target activity against a range of human Class I methyltransferases. For studies requiring a more selective inhibitor of viral methyltransferases with fewer confounding effects on host cell methylation, DS0464 may represent a more suitable alternative, albeit with lower potency against the viral target. The data and protocols presented in this guide are intended to aid researchers in making informed decisions about the use of this compound and similar compounds in their studies and to provide a framework for the rigorous assessment of inhibitor specificity.
References
Validating SS148 as a Chemical Probe for Coronavirus Methyltransferases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of SS148 as a chemical probe targeting the nsp14 and nsp16 methyltransferases (MTases) of coronaviruses. These enzymes are crucial for viral RNA capping, a process that enables the virus to evade the host immune system. This document offers an objective comparison of this compound with an alternative probe, WZ16, and presents supporting experimental data to guide researchers in its effective use.
Executive Summary
This compound is a potent dual inhibitor of the SARS-CoV-2 non-structural protein 14 (nsp14) N7-methyltransferase and the nsp10-nsp16 2'-O-methyltransferase complex. It serves as a valuable tool for investigating the roles of these enzymes in the viral life cycle. This guide details its biochemical activity, selectivity profile, and provides protocols for its experimental application. While this compound demonstrates potent antiviral activity, its utility as a highly selective chemical probe is tempered by off-target effects on human methyltransferases. The compound WZ16 is presented as a key alternative for comparative studies. A critical component for rigorous chemical probe validation, a structurally similar inactive control for this compound, is not yet commercially available.
Mechanism of Action and Signaling Pathway
Coronavirus replication involves the synthesis of viral RNAs that are capped at their 5' end to mimic host mRNAs. This capping process is a two-step methylation event critical for viral protein translation and evasion of the host's innate immune response.
-
Cap-0 Formation (N7-methylation): The nsp14 methyltransferase utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to methylate the guanine (B1146940) cap at the N7 position, forming the cap-0 structure (m7GpppN-RNA).
-
Cap-1 Formation (2'-O-methylation): The nsp10-nsp16 complex then further methylates the ribose of the first nucleotide at the 2'-O position, also using SAM as a methyl donor, to create the final cap-1 structure (m7GpppNm-RNA).
This compound and WZ16 are SAM-competitive inhibitors, binding to the SAM pocket of both nsp14 and nsp16, thereby preventing the methylation of the viral RNA cap.
Caption: Coronavirus RNA Capping Pathway and Inhibition by this compound/WZ16.
Comparative Performance Data
This compound and WZ16 exhibit potent inhibition of the nsp10-nsp16 methyltransferase complex across a range of human coronaviruses. The following table summarizes their half-maximal inhibitory concentrations (IC50).
| Target | This compound IC50 (µM) | WZ16 IC50 (µM) |
| SARS-CoV-2 nsp10-nsp16 | 0.07 ± 0.01 | 0.11 ± 0.01 |
| SARS-CoV nsp10-nsp16 | 0.06 ± 0.01 | 0.10 ± 0.01 |
| MERS-CoV nsp10-nsp16 | 0.08 ± 0.01 | 0.12 ± 0.01 |
| HCoV-OC43 nsp10-nsp16 | 0.07 ± 0.01 | 0.11 ± 0.01 |
| HCoV-HKU1 nsp10-nsp16 | 0.06 ± 0.01 | 0.10 ± 0.01 |
| HCoV-NL63 nsp10-nsp16 | 0.09 ± 0.01 | 0.13 ± 0.01 |
| HCoV-229E nsp10-nsp16 | 0.08 ± 0.01 | 0.12 ± 0.01 |
Selectivity Profile
A critical aspect of a chemical probe's utility is its selectivity for the intended target over other related proteins. While this compound is a potent inhibitor of viral methyltransferases, it has been reported to have poor selectivity against human methyltransferases, which should be considered when interpreting experimental results.[1] Quantitative data on the inhibition of a broad panel of human methyltransferases by this compound is not yet publicly available. Researchers should exercise caution and employ orthogonal methods to validate findings attributed to the inhibition of viral methyltransferases.
Experimental Protocols
Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF)
This assay measures the accumulation of S-adenosyl-L-homocysteine (SAH), a product of the methyltransferase reaction.
Caption: HTRF-based Methyltransferase Assay Workflow.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM DTT, 1 mM MgCl2, 0.01% Tween-20.
-
Enzyme Solution: Dilute recombinant nsp14 or nsp10-nsp16 complex in assay buffer to the desired concentration (e.g., 20 nM).
-
Substrate Solution: Prepare a solution of GpppA-RNA substrate (for nsp14) or m7GpppA-RNA (for nsp16) in assay buffer.
-
SAM Solution: Prepare a stock solution of S-adenosyl-L-methionine in assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of this compound and WZ16 in DMSO, then dilute further in assay buffer.
-
Detection Reagents: Prepare anti-SAH antibody labeled with Terbium cryptate (donor) and d2-labeled SAH (acceptor) according to the manufacturer's instructions (e.g., EPIgeneous™ Methyltransferase Assay kit).
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of inhibitor solution or DMSO (vehicle control) to each well.
-
Add 4 µL of enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of a mix of substrate and SAM solution.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of the anti-SAH-Tb antibody.
-
Add 5 µL of the SAH-d2 solution.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Determine the percent inhibition relative to the DMSO control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay: Pseudovirus Neutralization Assay (BSL-2)
Caption: Pseudovirus Neutralization Assay Workflow.
Detailed Protocol:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with plasmids encoding the lentiviral backbone (e.g., pLV-Luciferase), the SARS-CoV-2 Spike protein, and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Collect the supernatant containing the pseudovirus particles 48 and 72 hours post-transfection.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
Titer the pseudovirus stock to determine the optimal dilution for infection.
-
-
Neutralization Assay:
-
Seed HEK293T-ACE2 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound, WZ16, or control compounds in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Incubate for 1-2 hours.
-
Add the pre-titered pseudovirus to each well.
-
Incubate for 48-72 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of viral entry for each compound concentration relative to the vehicle control.
-
Determine the EC50 (half-maximal effective concentration) by plotting the percent inhibition against the log of the compound concentration.
-
Conclusion and Recommendations
This compound is a potent dual inhibitor of coronavirus nsp14 and nsp16 methyltransferases, making it a valuable research tool. However, its characterization as a high-quality chemical probe is currently limited by its known off-target activity against human methyltransferases and the lack of a validated inactive control compound.
Recommendations for Researchers:
-
When using this compound to probe the function of viral methyltransferases, it is crucial to include orthogonal controls.
-
The use of WZ16 in parallel experiments is recommended to confirm that the observed phenotype is not specific to the chemical scaffold of this compound.
-
Given the potential for off-target effects, any cellular phenotypes observed with this compound should be validated using genetic approaches, such as viral mutants with inactivated methyltransferases.
-
Researchers should be aware of the biosafety requirements for working with pseudoviruses and perform these experiments in an appropriate BSL-2 facility.
This guide provides a framework for the informed use of this compound in coronavirus research. As more data on its selectivity and a dedicated negative control become available, its utility as a precise chemical probe will be further solidified.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of SS148
The following guide provides comprehensive, step-by-step procedures for the proper and safe disposal of chemical products identified as SS148. This information is critical for maintaining laboratory safety and ensuring regulatory compliance. The guidance is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the particular this compound product in use.[1][2][3] Waste generators are responsible for correctly characterizing their waste according to applicable regulations.[2]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Butyl rubber, FKM (fluororubber), or CR (polychloroprene) are often recommended.[1] Always check for leaks before use.[1]
-
Eye Protection: Use NIOSH-approved safety goggles or a face shield.[4]
-
Body Covering: A lab coat or apron is necessary to protect against skin contact.[1][4]
-
Respiratory Protection: If ventilation is inadequate or if there is a risk of inhaling vapors or aerosols, use a NIOSH-approved respirator.[2][5]
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.[2]
-
Absorb the spill with an inert, non-combustible material such as sand, diatomaceous earth, or a universal binding agent.[1][5]
-
Collect the absorbed material into a suitable, closed container for disposal.[2][5]
-
Clean the spill area with soap and water.[1]
-
Contaminated surfaces may be slippery.[6]
Step-by-Step Disposal Procedure
-
Waste Characterization: Determine if the this compound waste is classified as hazardous under local, state, or federal regulations.[2] The SDS will provide crucial information for this determination.[1][5]
-
Containerization:
-
Use a suitable, leak-proof, and closed container for the waste.[7][8] The container must be compatible with the chemical.[7]
-
Do not mix incompatible wastes.[7]
-
Label the container clearly with the words "Hazardous Waste" and the full chemical name.[7] Do not use abbreviations.[7]
-
Keep the container closed except when adding waste.[7]
-
-
Storage:
-
Professional Disposal:
-
Empty Containers:
-
Empty containers may also be considered hazardous waste.[1]
-
Some regulations may require triple-rinsing the container with an appropriate solvent.[7][9] The rinsate must be collected and treated as hazardous waste.[7]
-
After proper cleaning, deface or remove the original label before disposing of the container in the regular trash.[9]
-
Quantitative Data for Disposal
The following table outlines the types of quantitative data that should be referenced from the product-specific SDS to ensure safe and compliant disposal.
| Data Point | Description | Typical Location on SDS |
| pH | Indicates the corrosivity (B1173158) of the waste. A pH between 5.5 and 10.5 may, in some cases, be suitable for drain disposal after neutralization, but always check local regulations.[3][4] | Section 9: Physical and Chemical Properties |
| Flash Point | The temperature at which the substance gives off enough vapor to ignite. This is critical for determining flammability hazards.[5] | Section 9: Physical and Chemical Properties |
| Hazardous Ingredients | The concentration of specific hazardous components will determine the waste classification and required disposal method. | Section 3: Composition/Information on Ingredients |
| Toxicity Data (e.g., LD50) | Lethal Dose, 50%. This data helps in assessing the acute toxicity of the waste. | Section 11: Toxicological Information |
| Waste Disposal Number | Some regulations assign specific codes to different types of hazardous waste.[1] | Section 13: Disposal Considerations |
Experimental Protocol: Waste Handling and Preparation for Disposal
This protocol outlines the general steps for preparing this compound waste for pickup by a professional disposal service.
-
Designate a Waste Accumulation Area: Choose a well-ventilated, secure location, preferably within a fume hood, for storing the waste container.
-
Prepare the Waste Container: Obtain a compatible container with a secure lid. Affix a "Hazardous Waste" label and fill in all required information (e.g., contents, accumulation start date).
-
Transferring Waste: When adding waste to the container, do so slowly and carefully to avoid splashes or the generation of vapors. Use a funnel if necessary. Always wear appropriate PPE.
-
Segregation: Ensure that the this compound waste is not mixed with other, incompatible waste streams.
-
Final Sealing and Storage: Once the container is full (leaving adequate headspace, typically 2-3 inches[8]), securely seal the lid. Store it in the designated accumulation area until pickup.
-
Schedule Pickup: Arrange for the collection of the waste with a licensed hazardous waste disposal company. Provide them with a copy of the SDS if required.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. elitechgroup.com [elitechgroup.com]
- 2. fishersci.com [fishersci.com]
- 3. acs.org [acs.org]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. dh36nblqpps8a.cloudfront.net [dh36nblqpps8a.cloudfront.net]
- 6. media.adeo.com [media.adeo.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Chemical Waste Disposal Procedures | Environmental Health and Safety | Virginia Tech [ehs.vt.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistical Information for Handling SS-148
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides crucial guidance on the proper handling, personal protective equipment (PPE), and disposal of SS-148, a hematology aerofix additive for methanol (B129727). Adherence to these protocols is essential for minimizing risks and ensuring a safe laboratory environment.
SS-148 is an ethylene (B1197577) glycol-based additive for methanol and is classified as harmful if swallowed.[1] Below are the detailed procedures for safe handling and emergency response.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following PPE is mandatory when handling SS-148:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required with adequate ventilation | Use a respirator with an appropriate filter if ventilation is poor or if aerosols are generated. |
Safe Handling and Operational Plan
Proper handling procedures are critical to prevent accidents and exposure. Always work in a well-ventilated area, preferably under an extractor hood.[1]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Verify that an emergency eyewash station and safety shower are accessible.
-
Donning PPE: Put on all required personal protective equipment as specified in the table above.
-
Dispensing: When transferring SS-148, do so carefully to avoid splashing or generating aerosols. Use appropriate tools such as a pipette or a funnel.
-
After Handling: Wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.[2]
-
Storage: Store SS-148 in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention if irritation persists.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area immediately with soap and water.[1] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
| Spill | Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ventilate the area of the spill. |
Disposal Plan
All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations.
Waste Disposal Steps:
-
Segregation: Collect all SS-148 waste in a designated, labeled, and sealed container.
-
Labeling: Clearly label the waste container with the contents ("Hazardous Waste: SS-148") and the associated hazards.
-
Storage: Store the waste container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste.
Experimental Workflow for Handling SS-148
The following diagram illustrates the standard workflow for safely handling SS-148 in a laboratory setting.
Caption: Workflow for Safe Handling of SS-148
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
